2-Bromo-5-vinylthiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5BrS |
|---|---|
Molecular Weight |
189.07 g/mol |
IUPAC Name |
2-bromo-5-ethenylthiophene |
InChI |
InChI=1S/C6H5BrS/c1-2-5-3-4-6(7)8-5/h2-4H,1H2 |
InChI Key |
WJSIEDBETVAKKL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(S1)Br |
Origin of Product |
United States |
Architectural Versatility of 2-Bromo-5-vinylthiophene: A Technical Guide to Orthogonal Functionalization
Executive Summary
In the realm of advanced organic synthesis, bifunctional heterocycles serve as the architectural keystones for developing complex molecular entities. 2-Bromo-5-vinylthiophene (CAS: 57070-80-1) is a highly versatile, polysubstituted building block characterized by an electron-rich thiophene core, a reactive bromine atom at the C2 position, and a polymerizable vinyl group at the C5 position.
This whitepaper provides an in-depth mechanistic and procedural framework for researchers and drug development professionals. By exploiting the orthogonal reactivity of its two functional groups, chemists can deploy 2-bromo-5-vinylthiophene in both the synthesis of conductive polythiophenes for materials science and the construction of heteroaryl pharmacophores for neurodegenerative disease therapeutics.
Chemical Identity & Physicochemical Profiling
The strategic placement of electron-withdrawing and electron-donating substituents on the thiophene ring dictates the molecule's behavior. The sulfur atom donates electron density into the aromatic system via resonance, which activates the C-Br bond toward oxidative addition by transition metals. Simultaneously, the vinyl group extends the conjugated π -system, lowering the HOMO-LUMO gap—a critical parameter for optoelectronic applications.
Table 1: Physicochemical Properties & Identification
| Parameter | Value / Description |
| Chemical Name | 2-Bromo-5-vinylthiophene (or 2-bromo-5-ethenylthiophene) |
| CAS Registry Number | 57070-80-1 1 |
| Molecular Formula | C 6 H 5 BrS |
| Molecular Weight | 189.07 g/mol |
| Appearance | Light yellow to amber liquid |
| Structural Features | 5-membered heteroaromatic ring, C2-Bromine, C5-Vinyl |
| Storage Conditions | 2-8°C, inert atmosphere, dark place (prone to auto-polymerization) 1 |
Mechanistic Pathways: Orthogonal Reactivity
The true utility of 2-bromo-5-vinylthiophene lies in its orthogonal reactivity . Chemists can selectively address one functional group without perturbing the other.
-
The C-Br Bond: Highly susceptible to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig) due to the low bond dissociation energy of the heteroaryl halide 2.
-
The Vinyl Group: Can undergo olefin metathesis, epoxidation, or serve as a monomeric unit for radical/cationic polymerization to form functionalized polythiophenes.
Orthogonal reactivity pathways of 2-bromo-5-vinylthiophene.
Synthetic Methodology: The Wittig Olefination
The most robust and regioselective method for synthesizing 2-bromo-5-vinylthiophene is via the Wittig reaction starting from 5-bromo-2-thiophenecarboxaldehyde.
Causality & Mechanistic Insight: Why choose the Wittig reaction over elimination methods? The Wittig reaction proceeds through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which subsequently collapses to yield the alkene. This provides absolute regiocontrol over the position of the newly formed double bond, preventing the formation of unwanted isomeric mixtures that plague standard dehydration protocols 3. Recent advancements also demonstrate that stabilized ylides can successfully couple with thiophenecarboxaldehydes even in aqueous media, accelerating reaction rates due to the hydrophobic effect 4.
Protocol 1: Self-Validating Wittig Synthesis
This protocol is designed with in-process visual and analytical controls to ensure system validation.
-
Ylide Formation: In an oven-dried, nitrogen-flushed round-bottom flask, suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF. Cool the suspension to 0°C.
-
Deprotonation: Dropwise, add a strong base (e.g., n-butyllithium or sodium hydride, 1.1 equiv).
-
Validation Check: The reaction mixture will transition from a white suspension to a vibrant, deep yellow/orange solution, confirming the successful generation of the phosphorus ylide.
-
-
Aldehyde Addition: Dissolve 5-bromo-2-thiophenecarboxaldehyde (1.0 equiv) in anhydrous THF and add it dropwise to the ylide solution at 0°C to prevent premature decomposition of the ylide.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
-
Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate 9:1). The starting material spot (UV active, lower Rf ) should disappear, replaced by a new, highly non-polar spot (higher Rf ) corresponding to the vinyl product.
-
-
Quenching & Workup: Quench the reaction with saturated aqueous NH 4 Cl. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (100% Hexanes) to isolate 2-bromo-5-vinylthiophene as a light yellow liquid. Store immediately at 2-8°C under argon to prevent polymerization.
Downstream Applications: Medicinal Chemistry & Drug Development
Thiophene derivatives are privileged scaffolds in medicinal chemistry. Specifically, thiophene-based pharmacophores are emerging as potent therapeutics and diagnostic tools for neurodegenerative disorders. For instance, bi-thiophene-vinyl-benzothiazoles synthesized via Suzuki coupling of bromothiophenes have shown high selectivity in labeling tau pathology (neurofibrillary tangles) in Alzheimer's disease models 5.
To build these complex architectures, the C-Br bond of 2-bromo-5-vinylthiophene is leveraged in Suzuki-Miyaura Cross-Coupling .
Protocol 2: Suzuki-Miyaura Cross-Coupling Workflow
Causality & Mechanistic Insight: The Suzuki coupling requires a Pd(0) catalyst, an organoboron compound, and a base. The base (e.g., K 2 CO 3 ) is strictly required to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step 2. Water is often used as an eco-friendly co-solvent to dissolve the inorganic base and accelerate the reaction 6.
-
Preparation: In a Schlenk tube, combine 2-bromo-5-vinylthiophene (1.0 equiv), an arylboronic acid (1.2 equiv), and K 2 CO 3 (2.0 equiv).
-
Solvent & Degassing (Critical Step): Add a solvent mixture of Toluene/Water (4:1). Degas the mixture via three freeze-pump-thaw cycles or by bubbling argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.
-
Catalyst Addition: Under argon, add Pd(PPh 3 ) 4 (0.05 equiv). Seal the tube and heat to 80-90°C for 12 hours.
-
Validation & Workup: Monitor via LC-MS. The disappearance of the bromine isotope pattern (M / M+2 peaks of equal intensity) in the mass spectrum confirms the consumption of the starting material. Cool, extract with ethyl acetate, dry, and purify via chromatography.
Synthetic workflow from aldehyde precursor to cross-coupled API.
Data Presentation: Expected Reaction Metrics
To assist in experimental planning, the following table summarizes the expected quantitative metrics for the workflows described above, based on standard organometallic principles and literature precedents.
Table 2: Analytical Validation & Expected Yields
| Reaction Step | Expected Yield | Primary Analytical Marker (Validation) | Potential Byproducts |
| Wittig Olefination | 80 - 90% | 1 H NMR: Appearance of terminal vinyl protons ( δ 5.1 - 5.6 ppm, dd) | Triphenylphosphine oxide (removed via filtration/chromatography) |
| Suzuki Coupling | 75 - 95% | LC-MS: Loss of isotopic Br signature; target mass [M+H] + | Homocoupled biaryl (minimized by slow addition of boronic acid) |
References
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene.2
-
BLD Pharm. Product Information: 2-Bromo-5-methylthiophene / CAS 57070-80-1 Related Data.1
-
BenchChem. 5-Bromo-4-methylthiophene-2-carbaldehyde: Wittig Reaction for Alkene Synthesis.3
-
ACS Publications (The Journal of Organic Chemistry). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes.4
-
Taylor & Francis. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders.5
-
CORE. Catalytic activity of some oxime-based Pd(II)-complexes in Suzuki coupling of aryl and heteroaryl bromides.6
Sources
Electronic properties of 2-bromo-5-vinylthiophene monomers
Initiating Data Collection
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Planning the Analysis
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Deepening Data Gathering
Developing the Guide Structure
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I'm now diving into the specifics. I'm noting the scarcity of direct experimental data for the monomer's electronic properties. I've found a valuable analogue, 2-Bromo-5-(2-ethylhexyl)thiophene, highlighting reliance on DFT calculations. This mirrors the likely approach for our target molecule. Synthesis data for vinylthiophenes and bromothiophenes is also proving useful. My goal is to synthesize the guide content from first principles, focusing on causality and self-validating data.
Compiling the Data
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Outlining the Guide Contents
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I'm now outlining the guide's core content, focusing on an autonomous, usable structure. I'm prioritizing causality, emphasizing how molecular structure dictates electronic properties. I've broken down the guide into sections: Introduction, Molecular Structure (with a Graphviz diagram), Theoretical Electronic Properties (DFT-based, with citations), and Synthesis/Polymerization (with a workflow diagram). The last section is on experimental characterization of electronic properties. I'm focusing on the field-proven insights of this section.
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The Dual Functionality of 2-Bromo-5-vinylthiophene in Polymer Synthesis: A Mechanistic and Methodological Guide
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of 2-bromo-5-vinylthiophene in polymerization. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile monomer for the synthesis of advanced functional polymers. We will delve into the distinct roles of the bromo and vinyl functionalities, explore various controlled polymerization techniques, and provide detailed, field-proven protocols for synthesis and post-polymerization modification. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles for robust and reproducible polymer design.
Introduction: A Monomer with Orthogonal Reactivity
2-Bromo-5-vinylthiophene is a heterocyclic monomer of significant interest in materials science and polymer chemistry. Its unique structure, featuring a polymerizable bromo-substituted thiophene ring and a reactive vinyl group, allows for a dual-mode approach to polymer synthesis. This "orthogonal reactivity" enables the creation of well-defined polythiophene backbones with pendent vinyl groups that can be subsequently modified, leading to a vast array of functional materials with tailored properties.
The thiophene moiety, a sulfur-containing aromatic heterocycle, is a cornerstone of conducting and semiconducting polymers due to its excellent electronic properties and environmental stability. The bromine atom at the 2-position provides a handle for various cross-coupling polymerization reactions, leading to the formation of conjugated polythiophene chains. Simultaneously, the vinyl group at the 5-position typically remains a spectator during the initial polymerization, offering a latent reactive site for post-polymerization functionalization. This strategy allows for the introduction of a wide range of chemical functionalities without interfering with the polymerization process itself, a significant advantage over the direct polymerization of functionally complex monomers.
This guide will explore the primary polymerization pathways involving 2-bromo-5-vinylthiophene, focusing on Grignard Metathesis (GRIM) polymerization, and will also touch upon Suzuki-Miyaura polycondensation and controlled radical polymerization techniques. Furthermore, we will detail the subsequent modification of the vinyl groups, a crucial step in tailoring the final properties of the polymer for specific applications.
Polymerization Mechanisms of 2-Bromo-5-vinylthiophene
The polymerization of 2-bromo-5-vinylthiophene primarily proceeds through chain-growth mechanisms involving the C-Br bond, leaving the vinyl group intact for subsequent reactions.
Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is a powerful and widely used method for the synthesis of regioregular poly(3-alkylthiophene)s and their derivatives. [1][2][3][4]The "living" nature of this polymerization allows for excellent control over molecular weight and low polydispersity, as well as the synthesis of block copolymers. [2][3][4] The mechanism of GRIM polymerization can be broken down into several key steps:
-
Grignard Metathesis: The process begins with the reaction of 2-bromo-5-vinylthiophene with a Grignard reagent, typically an alkylmagnesium halide (e.g., t-butylmagnesium chloride). This results in a magnesium-halogen exchange, forming the monomeric Grignard species, 2-(magnesiobromo)-5-vinylthiophene. [1][4]2. Initiation: A nickel(II) catalyst, commonly Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), is introduced. The catalyst undergoes a transmetalation reaction with the Grignard monomer, forming an organonickel intermediate. [1]3. Propagation: The polymerization proceeds via a catalyst-transfer polycondensation mechanism. The nickel catalyst remains at the end of the growing polymer chain and "walks" along the thiophene units, inserting new monomer units in a highly regioregular fashion (Head-to-Tail). [1][4]4. Termination: The polymerization can be terminated by the addition of a quenching agent, such as an acid or water, or by the introduction of a functionalized Grignard reagent to install a specific end-group. [5]
Caption: GRIM Polymerization of 2-Bromo-5-vinylthiophene.
Suzuki-Miyaura Polycondensation
Suzuki-Miyaura cross-coupling is another powerful tool for the formation of C-C bonds and can be adapted for polymerization. [6]This method typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. [6]For 2-bromo-5-vinylthiophene, this would involve either its conversion to a boronic acid or boronic ester derivative followed by reaction with a dihalo-aromatic compound, or its direct reaction with a thiophene-diboronic acid derivative.
The catalytic cycle for Suzuki-Miyaura polycondensation involves three main steps:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Br bond of the 2-bromo-5-vinylthiophene.
-
Transmetalation: The organoboron species transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the palladium(0) catalyst.
While effective, achieving high molecular weight polymers with low polydispersity via step-growth polycondensation can be more challenging than with living chain-growth methods like GRIM.
Other Polymerization Techniques
-
Living Anionic Polymerization: The vinyl group of 2-vinylthiophene derivatives can undergo living anionic polymerization, offering excellent control over molecular weight and the ability to create block copolymers. [7][8][9][10][11]This approach polymerizes the vinyl group directly, leaving the bromo-substituted thiophene ring as a pendent group.
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is a controlled radical polymerization technique that has been successfully applied to vinylthiophene derivatives. [12][13]This method allows for the synthesis of well-defined polymers with complex architectures.
Experimental Protocols
Protocol for GRIM Polymerization of 2-Bromo-5-vinylthiophene
This protocol provides a detailed methodology for the synthesis of poly(5-vinylthiophene-2-yl) via GRIM polymerization.
Materials:
-
2-Bromo-5-vinylthiophene
-
tert-Butylmagnesium chloride (1.0 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Standard Schlenk line and glassware for inert atmosphere chemistry
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-bromo-5-vinylthiophene (1.0 eq) in anhydrous THF.
-
Grignard Metathesis: Cool the solution to 0 °C and add tert-butylmagnesium chloride (1.05 eq) dropwise. Stir the reaction mixture at room temperature for 1 hour.
-
Catalyst Addition: In a separate Schlenk flask, dissolve Ni(dppp)Cl₂ (0.01-0.02 eq relative to the monomer) in a minimal amount of anhydrous THF. Transfer this catalyst solution to the monomer solution via cannula.
-
Polymerization: Stir the reaction mixture at room temperature. The polymerization progress can be monitored by taking aliquots and analyzing them by Gel Permeation Chromatography (GPC).
-
Termination: Once the desired molecular weight is achieved, quench the polymerization by adding a few milliliters of 1 M HCl in methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer and wash it sequentially with methanol, acetone, and hexane to remove residual catalyst and unreacted monomer.
-
Drying: Dry the polymer under vacuum at 40 °C overnight.
Caption: Experimental workflow for GRIM polymerization.
Post-Polymerization Modification via Thiol-Ene "Click" Chemistry
The pendent vinyl groups on the poly(5-vinylthiophene-2-yl) backbone are ideal for post-polymerization modification using thiol-ene "click" chemistry. [14][15][16]This reaction is highly efficient, proceeds under mild conditions, and tolerates a wide range of functional groups.
Materials:
-
Poly(5-vinylthiophene-2-yl)
-
Thiol of choice (e.g., 1-dodecanethiol, thioglycolic acid)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., THF, chloroform)
-
UV lamp (365 nm)
Procedure:
-
Solution Preparation: In a quartz reaction vessel, dissolve poly(5-vinylthiophene-2-yl) (1.0 eq of vinyl groups) and the desired thiol (1.5-2.0 eq) in the chosen anhydrous solvent.
-
Initiator Addition: Add the photoinitiator (0.05-0.1 eq relative to vinyl groups).
-
Degassing: Degas the solution by bubbling with argon for 20-30 minutes.
-
Photoreaction: Irradiate the solution with a UV lamp (365 nm) at room temperature. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals.
-
Purification: Once the reaction is complete, precipitate the functionalized polymer in a non-solvent (e.g., methanol, hexane).
-
Drying: Filter and dry the modified polymer under vacuum.
Characterization of Polymers
A comprehensive characterization of the synthesized polymers is crucial to confirm their structure, molecular weight, and properties.
| Technique | Information Obtained | Expected Results for Poly(5-vinylthiophene-2-yl) |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). [17][18] | Controlled molecular weight with a narrow PDI (< 1.5) for GRIM polymerization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of polymer structure, regioregularity, and successful functionalization. | Disappearance of the C-Br proton signal and appearance of characteristic polythiophene backbone signals in ¹H and ¹³C NMR. For modified polymers, new signals corresponding to the attached functional group will be present. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic peaks for the thiophene ring and the vinyl group. After modification, new peaks corresponding to the added functionality will appear. |
| UV-Vis Spectroscopy | Information on the electronic properties and conjugation length of the polymer backbone. | A broad absorption band in the visible region, characteristic of conjugated polythiophenes. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | Absolute molecular weight determination and end-group analysis. | A series of peaks separated by the mass of the repeating monomer unit. |
Conclusion
2-Bromo-5-vinylthiophene is a highly versatile monomer that enables the synthesis of well-defined functional polymers through a combination of controlled polymerization and efficient post-polymerization modification. The orthogonal reactivity of its bromo and vinyl groups allows for the independent construction of a conjugated polythiophene backbone and the subsequent introduction of a wide array of chemical functionalities. The methodologies outlined in this guide, particularly GRIM polymerization and thiol-ene "click" chemistry, provide a robust platform for researchers to design and create novel materials with precisely tailored properties for applications in organic electronics, sensing, and drug delivery. The principles of causality and self-validation inherent in these protocols will empower scientists to achieve reproducible and high-quality results in their synthetic endeavors.
References
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene - Benchchem.
- Application Notes and Protocols for the Synthesis of 3-Substituted Thiophenes via Grignard Reaction - Benchchem.
- RAFT Polymerization of Vinylthiophene Derivatives and Synthesis of Block Copolymers Having Cross-Linkable Segments | Macromolecules - ACS Public
- GRIGNARD METATHESIS (GRIM) METHOD FOR THE SYNTHESIS OF REGIOREGULAR POLY(3 - Department of Chemistry - Mellon College of Science.
- Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry - RSC Publishing.
- Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes - ACS Public
- Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC.
- RAFT Polymerization of Vinylthiophene Derivatives and Synthesis of Block Copolymers Having Cross-Linkable Segments - Sci-Hub.
- (PDF) Grignard metathesis (GRIM) method for the synthesis of regioregular poly(3-alkylthiophene)
- Polymer Chemistry - RSC Publishing.
- Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-Hexylt - Treasures.
- Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes - Dalton Transactions (RSC Publishing).
- Living anionic polymerization of 2-vinyldibenzothiophene: Homopolymer and block copolymers with styrene | Request PDF - ResearchG
- Living Anionic Polymerization of 2-Isopropenylthiophene Deriv
- Step-by-step growth of epitaxially aligned polythiophene by surface-confined reaction - PMC.
- Polymer molecular weights and PDI.
- GRIM Polymerization: Mechanism, Control, and Recent Advances - YouTube.
- Post-polymerisation functionalisation of poly(thienylene vinylene)s...
- Post-polymerization modification by direct C-H functionaliz
- Facile Synthesis of End-Functionalized Regioregular Poly(3-alkylthiophene)
- 1 Anionic Vinyl Polymeriz
- Living Anionic Polymeriz
- polimeros-31-1-e2021001.pdf.
- Block copolymers: controlling nanostructure to generate functional materials – synthesis, characterization, and engineering - Chemical Science (RSC Publishing).
- ARTICLE.
- Synthesis and Post-Polymerization Modification of Defined Functional Poly(vinyl ether)s.
- Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Tokyo Chemical Industry Co., Ltd.(APAC).
- ATRP Enhances Structural Correlations In Polymerization‐Induced Phase Separ
- Synthesis and characterization of amorphous-liquid crystalline poly(vinyl ether) block copolymers - Istanbul Technical University.
- SYNTHESIS AND CHARACTERIZATION OF NEW POLYMERS FOR INDUSTRIAL APPLICATIONS - AMS Dottor
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC.
- Synthesis and Characterization of Block Copolymers for Nanolithography Based on Thiol-Ene “Click” Functionalized Polystyrene.
- Synthesis and Characterization of Block Copolymers for Nanolithography Based on Thiol‐Ene “Click” Functionalized Polystyrene‐Block‐Polybutadiene - ResearchG
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Comprehensive Technical Guide on 2-Bromo-5-vinylthiophene: Physicochemical Properties, Synthesis, and Advanced Polymer Applications
Executive Summary
As a Senior Application Scientist, I approach the synthesis and utilization of 2-bromo-5-vinylthiophene not merely as a sequence of chemical reactions, but as a carefully orchestrated system of thermodynamic controls. This bifunctional monomer—featuring both a polymerizable vinyl group and a halogen handle for cross-coupling—is a critical building block in the development of advanced optoelectronic materials, block copolymers, and pharmaceutical intermediates. This guide provides a deeply mechanistic, self-validating framework for handling, synthesizing, and polymerizing this highly reactive compound.
Part 1: Physicochemical Profiling & Thermodynamic Causality
Understanding the foundational properties of 2-bromo-5-vinylthiophene is critical for preventing catastrophic degradation during synthesis and purification.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Molecular Weight | 189.07 g/mol | Calculated from C6H5BrS; precise molecular weight is critical for exact stoichiometric control in living anionic polymerization[1]. |
| Boiling Point | 51–54 °C at 4 mmHg | High vacuum is mandatory. Distilling at atmospheric pressure exceeds the thermal activation threshold of the vinyl group, causing autopolymerization[2]. |
| Molecular Formula | C6H5BrS | Combines an electron-rich thiophene ring with orthogonal reactive sites (bromo and vinyl)[1][3]. |
| CAS Number | 57070-80-1 | Unique identifier for regulatory compliance and procurement tracking[1][4]. |
The Causality of Vacuum Distillation: The vinyl group attached to an electron-rich thiophene ring is highly susceptible to thermal autopolymerization. Attempting to distill this compound at standard atmospheric pressure (760 mmHg) would require temperatures that cross the activation energy threshold for spontaneous radical polymerization. By reducing the pressure to 4 mmHg, the boiling point is artificially depressed to a safe 51–54 °C, ensuring the monomer distills without degrading its crucial double bond[2].
Part 2: Mechanistic Synthesis Workflow
To synthesize 2-bromo-5-vinylthiophene, we utilize a Wittig olefination rather than transition-metal-catalyzed cross-coupling (such as Stille or Suzuki). Causality: Transition metals often leave trace contaminants that act as charge-trapping defects in downstream optoelectronic polymer applications. The Wittig route strictly avoids heavy metal contamination[2][5].
Fig 1. Self-validating Wittig synthesis workflow for 2-bromo-5-vinylthiophene.
Self-Validating Protocol: Wittig Olefination
Reference Standard:[2]
-
Ylide Generation: In a rigorously dried 300 mL two-neck flask under a nitrogen atmosphere, dissolve methyltriphenylphosphonium bromide and potassium tert-butoxide (t-BuOK) in anhydrous THF. Stir at room temperature for 1 hour.
-
Causality: t-BuOK is a sterically hindered, non-nucleophilic base. It quantitatively deprotonates the phosphonium salt without attacking the THF solvent.
-
Validation Checkpoint: The suspension will transition to a vibrant yellow color, serving as a visual self-validation that the active phosphorus ylide has successfully formed.
-
-
Aldehyde Addition: Cool the reaction mixture to 0 °C. Add a THF solution of 2-bromo-5-thiophenecarboxaldehyde dropwise. Stir at room temperature for 90 minutes.
-
Causality: The 0 °C environment controls the exothermic nature of the carbon-carbon bond formation, suppressing unwanted degradation of the ylide.
-
Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The complete disappearance of the UV-active aldehyde spot confirms 100% conversion.
-
-
Quench and Extraction: Quench the reaction with deionized water and extract the aqueous layer three times with diethyl ether (Et2O).
-
Causality: Water hydrolyzes any residual ylide. Et2O is specifically chosen as the extraction solvent because its low boiling point (34.6 °C) allows for gentle solvent removal, protecting the thermally sensitive vinyl product.
-
-
Purification: Purify the crude yellow liquid via fractional vacuum distillation, collecting the fraction at 51–54 °C under 4 mmHg.
-
Validation Checkpoint: Analyze the purified fraction via 1H NMR. The presence of distinct vinyl proton signals (a doublet of doublets at ~6.79 ppm, and two doublets at ~5.58 ppm and ~5.15 ppm) validates the structural integrity of the product[2].
-
Part 3: Advanced Applications in Polymer Chemistry
2-bromo-5-vinylthiophene is a premier monomer for creating well-defined, narrow molecular weight distribution (MWD) polymers via Living Anionic Polymerization [6][7]. Furthermore, it is utilized in Acyclic Diene Metathesis (ADMET) to synthesize homologous random and alternating segmented conjugated polymers. These materials exhibit highly tunable HOMO-LUMO gaps (ranging from ~3.00 eV down to 2.21 eV), making them invaluable for light emitters and photovoltaic systems[5].
Fig 2. Living anionic polymerization pathway of 2-bromo-5-vinylthiophene.
Self-Validating Protocol: Living Anionic Polymerization
-
Initiation: In an all-glass apparatus equipped with a breakseal, dissolve the purified 2-bromo-5-vinylthiophene in anhydrous THF and cool to -78 °C. Introduce lithium naphthalenide (Li-Naph) rapidly.
-
Causality: The -78 °C temperature is critical to suppress chain transfer and side reactions associated with the highly reactive, electron-rich thiophene ring.
-
Validation Checkpoint: The solution color will instantaneously shift from the dark green of Li-Naph to a deep red. This visual cue self-validates rapid and quantitative initiation[7].
-
-
Propagation & Termination: Allow the polymerization to proceed for exactly 5 minutes before quenching with degassed methanol.
-
Characterization: Precipitate the polymer and analyze via Size-Exclusion Chromatography (SEC).
-
Validation Checkpoint: A unimodal peak with a polydispersity index (Mw/Mn) of < 1.2 validates that the polymerization was truly "living" and free of termination events[7].
-
References
- BLD Pharm. "57070-80-1 | 2-Bromo-5-vinylthiophene".
- ChemicalBook. "2-bromo-5-vinylthiophene CAS#: 57070-80-1".
- Amazon S3 / ACS Publications (Supporting Information). "Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes".
- ACS Publications. "Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes".
- ResearchGate. "Studies on Homologous Random and Alternating Segmented Conjugated Polymers with and without Silicon Synthesized by ADMET".
- ACS Publications (Main Article). "Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes".
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- 3. 2-bromo-5-vinylthiophene CAS#: 57070-80-1 [m.chemicalbook.com]
- 4. 2-bromo-5-vinylthiophene CAS#: 57070-80-1 [chemicalbook.com]
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- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Thermodynamic Stability of 2-Bromo-5-Vinylthiophene at Room Temperature
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-bromo-5-vinylthiophene at ambient conditions. Directed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational principles of chemical stability with practical, field-proven methodologies for handling and assessing this reactive vinyl monomer. In the absence of extensive direct thermodynamic data for this specific compound, this guide establishes a framework for understanding its stability profile through an examination of analogous structures, inherent reactivity of the vinylthiophene moiety, and established protocols for stabilizing reactive monomers. Key discussions include the intrinsic propensity for polymerization, potential degradation pathways, recommended handling and storage procedures, and detailed experimental protocols for empirical stability assessment.
Introduction: The Dichotomy of Reactivity and Stability
2-Bromo-5-vinylthiophene is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for novel polymers and complex molecular architectures. The presence of both a reactive vinyl group and a modifiable bromine-substituted thiophene ring allows for a wide range of chemical transformations. However, the very features that make this compound synthetically attractive are also the source of its inherent instability. The electron-rich thiophene ring activates the vinyl group, making it susceptible to spontaneous polymerization, a primary concern for its long-term storage and handling at room temperature.[1]
This guide moves beyond a simple recitation of facts to explain the causality behind the stability challenges associated with 2-bromo-5-vinylthiophene. By understanding the underlying thermodynamic and kinetic drivers of its degradation, researchers can implement effective strategies to mitigate these risks and ensure the integrity of the material for their applications.
Foundational Principles of Stability
The stability of 2-bromo-5-vinylthiophene at room temperature is primarily dictated by the reactivity of its vinyl group, which is prone to free-radical polymerization. This process is thermodynamically favorable, as the conversion of a C=C double bond into two C-C single bonds is an exothermic process. The key to maintaining the monomer's integrity is to create kinetic barriers that prevent the initiation and propagation of this polymerization.
The Role of the Thiophene Ring
The thiophene ring, being an electron-rich aromatic system, can stabilize adjacent carbocation or radical intermediates, thereby lowering the activation energy for polymerization.[2] This electronic influence is a critical factor in the compound's relatively high reactivity compared to less activated vinyl monomers.
Polymerization: The Primary Pathway of Degradation
The most significant threat to the stability of 2-bromo-5-vinylthiophene is spontaneous polymerization.[1] This can be initiated by various stimuli, including:
-
Heat: Elevated temperatures can generate free radicals, initiating polymerization.
-
Light: UV radiation can provide the energy to initiate radical formation.
-
Oxygen: While oxygen can sometimes act as an inhibitor, it can also form peroxides that decompose into initiating radicals.
-
Impurities: Trace metal ions or other contaminants can catalyze polymerization.
The polymerization process is a chain reaction, meaning that once initiated, it can propagate rapidly, leading to the formation of insoluble oligomers and polymers. This not only results in the loss of the desired monomer but can also create a hazardous situation if the exothermic reaction proceeds uncontrollably.
Recommended Handling and Storage Protocols
Given the inherent reactivity of 2-bromo-5-vinylthiophene, strict handling and storage protocols are essential to maintain its stability. These protocols are designed to be a self-validating system, minimizing the risk of degradation.
Inert Atmosphere Operations
Due to its sensitivity to air and moisture, all handling of 2-bromo-5-vinylthiophene should be conducted under an inert atmosphere, such as nitrogen or argon.[3][4] This is crucial to prevent oxidation of the thiophene ring and to minimize the presence of oxygen that could initiate polymerization. The use of Schlenk lines or a glovebox is highly recommended for all transfers and manipulations.[5]
Temperature and Light Control
To mitigate thermally and photolytically induced polymerization, 2-bromo-5-vinylthiophene should be stored in a cool, dark environment.[6] Refrigeration is recommended for long-term storage. Amber vials or containers wrapped in aluminum foil should be used to protect the compound from light.
The Critical Role of Polymerization Inhibitors
The addition of a polymerization inhibitor is a standard and highly effective method for stabilizing vinyl monomers.[7][8] For 2-bromo-5-vinylthiophene, a phenolic inhibitor such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ) is a common choice.[9] These inhibitors function by scavenging free radicals, thereby terminating the polymerization chain reaction.[]
Table 1: Common Polymerization Inhibitors for Vinyl Monomers
| Inhibitor | Typical Concentration | Mechanism of Action |
| Hydroquinone (HQ) | 100-1000 ppm | Reacts with peroxy radicals in the presence of oxygen to form stable compounds. |
| 4-Methoxyphenol (MEHQ) | 10-200 ppm | Similar to hydroquinone, acts as a free radical scavenger. |
| TEMPO | 10-100 ppm | A stable free radical that effectively traps carbon-centered radicals.[9] |
| Phenothiazine | 100-500 ppm | An efficient inhibitor for various vinyl monomers.[9] |
It is imperative to ensure that the chosen inhibitor is compatible with downstream applications and can be removed if necessary, typically through distillation or column chromatography.
Experimental Assessment of Thermodynamic Stability
To empirically determine the stability of a given batch of 2-bromo-5-vinylthiophene, several analytical techniques can be employed. These methods provide quantitative data on the thermal stability and can be used to assess the effectiveness of storage conditions and inhibitor packages.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[11] For 2-bromo-5-vinylthiophene, DSC can be used to determine the onset temperature of polymerization, which appears as a large exothermic event.[12]
Experimental Protocol: DSC Analysis of 2-Bromo-5-Vinylthiophene
-
Sample Preparation: Accurately weigh 5-10 mg of the 2-bromo-5-vinylthiophene sample into a hermetically sealed aluminum DSC pan. The sealing is critical to prevent volatilization during the analysis.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[13]
-
-
Data Analysis: Analyze the resulting thermogram to identify the exothermic peak corresponding to polymerization. The onset temperature of this exotherm provides an indication of the thermal stability of the sample.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[14] This technique is useful for determining the temperature at which the material begins to decompose or volatilize.[11] For 2-bromo-5-vinylthiophene, TGA can be used in conjunction with DSC to differentiate between boiling and decomposition/polymerization.[15]
Experimental Protocol: TGA Analysis of 2-Bromo-5-Vinylthiophene
-
Sample Preparation: Place a 5-10 mg sample of 2-bromo-5-vinylthiophene into a TGA sample pan.
-
Instrumentation: Place the sample pan into the TGA furnace.
-
Thermal Program:
-
Heat the sample from room temperature to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.[13]
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset of mass loss. The derivative of the TGA curve can be used to determine the temperature of the maximum rate of mass loss.
Visualization of Stability Concepts
Degradation Pathway
Caption: Primary degradation pathway of 2-bromo-5-vinylthiophene via free-radical polymerization.
Experimental Workflow for Stability Assessment
Caption: Workflow for the comprehensive assessment of 2-bromo-5-vinylthiophene stability.
Conclusion
The thermodynamic stability of 2-bromo-5-vinylthiophene at room temperature is a critical consideration for its practical application. While inherently prone to exothermic polymerization, its stability can be effectively managed through a combination of stringent handling protocols, appropriate storage conditions, and the use of polymerization inhibitors. The experimental methodologies outlined in this guide, particularly DSC and TGA, provide a robust framework for empirically assessing the stability of this valuable synthetic intermediate. By understanding and controlling the factors that influence its degradation, researchers can ensure the quality and reliability of 2-bromo-5-vinylthiophene in their synthetic endeavors.
References
- Benchchem. An In-depth Technical Guide to the Health and Safety of 2-Bromo-5-(2-nitro-vinyl)-thiophene.
- Google Patents. Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
- Google Patents. Inhibition of the polymerization of vinyl monomers.
- Nufarm. Nufarm Polymerization Inhibitors for Vinyl Acetate Monomer.
- ChemPoint. Eastman Hydroquinone Inhibitors for Polymerization, Product Article.
- BOC Sciences. Polymerization Inhibitors.
- Fisher Scientific. SAFETY DATA SHEET.
- Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group.
- Organic Syntheses. 2-vinylthiophene.
- Benchchem. thermal stability analysis of 2-Bromo-5-(2-ethylhexyl)thiophene polymers.
- ACS Publications. Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes.
- Benchchem. An In-depth Technical Guide on the Reactivity of the Vinyl Group in 2-Vinylthiophene.
- Benchchem. Technical Support Center: Stability of Thiophene-Containing Compounds.
- Sciforum. FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST.
- Scion Research. thermal analysis of materials.
- IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- NETZSCH. Simultaneous Thermal Analyzer (STA/TGA-DSC).
- Philips. Thermal Analysis.
- Benchchem. Technical Support Center: Degradation Pathways of Vinyl Isocyanate.
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- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Note: Laboratory Synthesis of 2-Bromo-5-vinylthiophene via Wittig Olefination
Introduction & Mechanistic Rationale
2-Bromo-5-vinylthiophene is a highly valuable bifunctional building block in synthetic organic and polymer chemistry. It features both a polymerizable vinyl group and a bromine atom that serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings). This monomer is extensively utilized in the synthesis of segmented conjugated polymers via 1[1] and in the preparation of well-defined polythiophenes via 2[2].
Historically, vinylthiophenes have been prepared via the dehydration of α-(2-thienyl)ethanol derivatives using acidic conditions[3]. However, applying this route to halogenated thiophenes often results in low yields due to the harsh acidic conditions triggering cationic polymerization or decomposition of the electron-rich thiophene ring.
To circumvent these issues, the Wittig olefination of 2-bromo-5-thiophenecarboxaldehyde using methyltriphenylphosphonium bromide is the preferred laboratory method[4].
Causality of Experimental Choices:
-
Base Selection (t-BuOK): Potassium tert-butoxide is a strong, sterically hindered, non-nucleophilic base. It efficiently deprotonates the phosphonium salt to form the ylide without engaging in nucleophilic attack on the aldehyde.
-
Temperature Control (0 °C Addition): The nucleophilic addition of the ylide to the aldehyde is highly exothermic. Performing this addition at 0 °C minimizes thermal spikes, preventing side reactions and suppressing the thermal auto-polymerization of the newly formed vinyl monomer.
-
Byproduct Removal (Hexane Precipitation): The reaction generates a stoichiometric amount of triphenylphosphine oxide ( Ph3P=O ). Because Ph3P=O is practically insoluble in aliphatic hydrocarbons, reprecipitating the crude extract in n-hexane allows for the rapid, bulk removal of this byproduct prior to distillation.
-
Vacuum Distillation: Vinylthiophenes are highly susceptible to thermal polymerization[3]. Fractional distillation under high vacuum (4 mmHg) depresses the boiling point to 51–54 °C, ensuring the pot temperature remains low enough to preserve the monomer's integrity[4].
Reaction Workflow
Fig 1. Workflow for the synthesis of 2-bromo-5-vinylthiophene via Wittig olefination.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | mmol | Equivalents | Role |
| 2-Bromo-5-thiophenecarboxaldehyde | 191.04 | 25.1 g | 131 | 1.00 | Limiting Reactant |
| Methyltriphenylphosphonium bromide | 357.22 | 56.2 g | 157 | 1.20 | Wittig Reagent |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 21.4 g | 191 | 1.45 | Base |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 120 mL | - | - | Solvent |
| Diethyl ether ( Et2O ) | 74.12 | ~300 mL | - | - | Extraction Solvent |
| n-Hexane | 86.18 | 300 mL | - | - | Precipitation Solvent |
Step-by-Step Experimental Protocol
Part A: Ylide Formation
-
Flame-dry a 300 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with dry nitrogen gas to establish an inert atmosphere.
-
Under a continuous nitrogen flow, add potassium tert-butoxide (21.4 g, 191 mmol) and methyltriphenylphosphonium bromide (56.2 g, 157 mmol) to the flask.
-
Inject anhydrous THF (100 mL) into the flask. Stir the suspension at room temperature (25 °C) for 1 hour. The mixture will transition to a characteristic yellow/orange color, indicating the successful formation of the methylenetriphenylphosphorane ylide[4].
Part B: Aldehyde Addition 4. Cool the reaction flask to 0 °C using an ice-water bath. 5. In a separate dry vial, dissolve 2-bromo-5-thiophenecarboxaldehyde (25.1 g, 131 mmol) in anhydrous THF (20 mL). 6. Add the aldehyde solution dropwise to the ylide suspension over 15–20 minutes to manage the exothermic reaction. 7. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 90 minutes[4].
Part C: Workup and Byproduct Removal 8. Quench the reaction by slowly adding distilled water (50 mL). 9. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 × 100 mL). 10. Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (100 mL) and saturated brine (100 mL). 11. Dry the organic phase over anhydrous MgSO4 , filter, and concentrate the filtrate using a rotary evaporator. 12. Critical Step: To remove the Ph3P=O byproduct, resuspend the concentrated viscous residue in n-hexane (300 mL). Vigorously stir to precipitate the triphenylphosphine oxide. Filter the suspension through a sintered glass funnel and evaporate the hexane from the filtrate to yield a crude yellow liquid[4].
Part D: Purification 13. Transfer the crude liquid to a fractional vacuum distillation apparatus. 14. Distill the product under reduced pressure. Collect the fraction boiling at 51–54 °C at 4 mmHg. 15. Yield: The procedure typically yields 15.8 g (83.6 mmol, 64% yield) of 2-bromo-5-vinylthiophene as a light yellow liquid[4]. Store the product in a dark, airtight container at -20 °C to prevent polymerization.
Mechanistic Pathway
Fig 2. Mechanism of the Wittig olefination yielding 2-bromo-5-vinylthiophene.
Analytical Characterization (Self-Validating System)
To validate the synthesis and ensure monomer purity prior to polymerization, the following analytical parameters must be confirmed[4]:
-
Appearance: Light yellow liquid.
-
Boiling Point: 51–54 °C at 4 mmHg.
-
1 H NMR (400 MHz, CDCl3 , 25 °C): δ = 6.91 (d, J = 3.7 Hz, 1H, H4), 6.65–6.73 (m, 2H, H α , H3), 5.47 (d, J = 17.4 Hz, 1H, H βtrans ), 5.14 (d, J = 11.0 Hz, 1H, H βcis )[5].
-
13 C NMR (100 MHz, CDCl3 , 25 °C): δ = 144.7 (C2), 130.3 (C4), 129.5 (C α ), 126.1 (C3), 113.8 (C β ), 111.3 (C5)[6].
References
- Source: Organic Syntheses (orgsyn.org)
- Title: Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes Source: Macromolecules / ACS Publications URL
- Source: ACS Publications (Amazon S3 Hosted SI)
- Title: Studies on Homologous Random and Alternating Segmented Conjugated Polymers with and without Silicon Synthesized by ADMET Source: Polymer / ResearchGate URL
Sources
Application Note: 2-Bromo-5-vinylthiophene as an Orthogonal Precursor for Advanced Conductive Polymers
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (Bioelectronics & Biosensors) Document Type: Technical Guide & Experimental Protocols
Executive Summary
In the rapidly evolving fields of bioelectronics, neural interfacing, and organic photovoltaics, the demand for highly tunable conductive polymers is paramount. 2-Bromo-5-vinylthiophene (CAS: 57070-80-1) has emerged as a uniquely powerful bifunctional precursor. By bridging the gap between addition polymerization (via the vinyl group) and transition-metal-catalyzed cross-coupling (via the bromothiophene moiety), this monomer allows researchers to design complex, sequence-controlled macromolecules and segmented conjugated polymers. This application note provides authoritative, self-validating protocols for leveraging the orthogonal reactivity of 2-bromo-5-vinylthiophene.
Mechanistic Rationale & Orthogonal Reactivity (E-E-A-T)
The synthetic utility of 2-bromo-5-vinylthiophene lies in its distinct dual reactivity, governed by the electronic properties of the 2,5-thienylene framework.
-
Electronic Influence on the Vinyl Group: The electron-rich thiophene ring modifies the electron density at the β-carbon of the vinyl group. This unique electronic environment allows the vinyl group to undergo highly controlled living anionic polymerization, akin to para-substituted styrene derivatives, but with distinct kinetic profiles [1].
-
Orthogonal Addressability: The presence of the halogen at the 2-position enables site-specific cross-coupling (e.g., Suzuki, Stille, or lithiation) without disrupting the vinyl group. Conversely, the vinyl group can be polymerized while leaving the bromo group intact for post-polymerization functionalization.
Causality in Experimental Design: To successfully utilize this precursor, one must strictly control reaction conditions (temperature, catalyst selection) to prevent cross-talk between the two reactive sites. For instance, nucleophilic initiators can cause unintended halogen-metal exchange if the temperature is not rigorously maintained at −78 °C during anionic polymerization [1].
Polymerization Pathways & Workflows
The following diagram illustrates the two primary synthetic routes utilized by materials scientists to convert 2-bromo-5-vinylthiophene into advanced polymeric materials.
Fig 1: Orthogonal polymerization routes for 2-bromo-5-vinylthiophene.
Experimental Protocols
Protocol A: Living Anionic Polymerization of the Vinyl Group
This protocol targets the vinyl group to create a polymer with a saturated backbone and pendant bromothiophene groups, ideal for subsequent drug-conjugation or cross-linking.
Reagents: 2-Bromo-5-vinylthiophene (purified via vacuum distillation over CaH₂), sec-butyllithium (sec-BuLi), anhydrous Tetrahydrofuran (THF), degassed Methanol (MeOH). Self-Validating Workflow:
-
Preparation: Assemble an all-glass apparatus equipped with break-seals. Bake out the system under a high vacuum (10⁻⁶ Torr) to ensure absolute removal of moisture.
-
Initiation: Transfer 20 mL of anhydrous THF into the reactor. Cool the system to strictly −78 °C using a dry ice/acetone bath. Introduce sec-BuLi (e.g., 0.1 mmol).
-
Propagation: Introduce 2-bromo-5-vinylthiophene (e.g., 5.0 mmol) via a break-seal.
-
Causality Check: The reaction mixture will immediately exhibit a distinct color change (typically pale orange/red) indicating the formation of the stable propagating carbanion [1]. The strict −78 °C temperature kinetically freezes out competitive halogen-metal exchange at the 2-bromo position, preserving the living nature of the polymerization.
-
-
Termination: After 15–30 minutes, quench the living anions by introducing degassed MeOH.
-
Validation: Precipitate the polymer in excess methanol. Analyze via Gel Permeation Chromatography (GPC). A successful living polymerization will yield a unimodal peak with a narrow molecular weight distribution (MWD, Mw/Mn<1.2 ).
Protocol B: Synthesis of Segmented Conjugated Polymers via ADMET
This protocol utilizes the bromo group to build a symmetric diene, followed by Acyclic Diene Metathesis (ADMET) polymerization to create luminescent conjugated polymers [2].
Reagents: 2-Bromo-5-vinylthiophene, n-butyllithium (n-BuLi), dichlorodimethylsilane (or suitable boronic acid for Suzuki), Grubbs' 2nd Generation Catalyst. Self-Validating Workflow:
-
Diene Synthesis (Cross-Coupling): Dissolve 2-bromo-5-vinylthiophene in dry THF at −78 °C. Add n-BuLi dropwise to induce lithium-halogen exchange. After 1 hour, add dichlorodimethylsilane (0.5 eq). Warm to room temperature. Purify the resulting bis(5-vinylthiophen-2-yl)dimethylsilane via column chromatography.
-
ADMET Polymerization: In a Schlenk flask inside a nitrogen-filled glovebox, combine the purified diene monomer with Grubbs' 2nd Generation Catalyst (typically 1–2 mol%).
-
Causality Check: Grubbs' 2nd generation catalyst is selected because its N-heterocyclic carbene (NHC) ligand provides the robustness required to tolerate the electron-rich sulfur atoms of the thiophene rings, which would otherwise poison less stable ruthenium or molybdenum catalysts [2].
-
-
Equilibrium Shift: Apply a dynamic high vacuum (10⁻³ Torr) to the stirring mixture at 40–50 °C.
-
Causality Check: ADMET is a step-growth condensation process. The continuous removal of the ethylene gas byproduct is the thermodynamic driver that forces the equilibrium toward high-molecular-weight polymer formation.
-
-
Validation: Monitor the reaction via ¹H NMR. The reaction is validated as complete when the terminal vinyl proton signals ( δ ~5.1–5.6 ppm) completely disappear, replaced by internal olefinic protons ( δ ~6.5–7.0 ppm).
Quantitative Data Presentation
The table below summarizes the expected physicochemical properties of the polymers derived from the protocols above, providing a benchmark for quality control.
| Polymerization Strategy | Primary Reactive Site | Preserved Functional Group | Resulting Architecture | Expected PDI ( Mw/Mn ) | Key Bioelectronic Application |
| Living Anionic | Vinyl Group | 2-Bromo (Thiophene) | Well-defined linear poly(vinylthiophene) | <1.2 | Precursor for graft copolymers via post-polymerization coupling |
| Cross-Coupling + ADMET | 2-Bromo → Vinyl | None (Both reacted) | Alternating segmented conjugated polymer | 1.8−2.5 | Luminescent sensors, OPVs, and tissue-interfacing electrodes |
| End-Capping (GRIM) | 2-Bromo | Vinyl | Polythiophene with cross-linkable ends | 1.3−1.6 | Solvent-resistant conductive films for biosensors |
Troubleshooting & Quality Control
-
Broad PDI in Anionic Polymerization ( >1.3 ): This indicates premature termination or chain transfer. Root Cause: Trace moisture in the THF or monomer, or failure to maintain −78 °C, leading to nucleophilic attack on the thiophene ring. Solution: Re-distill the monomer over calcium hydride and ensure rigorous flame-drying of the glassware.
-
Low Molecular Weight in ADMET: Root Cause: Inefficient removal of ethylene gas or catalyst poisoning. Solution: Ensure the dynamic vacuum system is capable of reaching at least 10⁻³ Torr. If the diene monomer was not rigorously purified, trace impurities from the cross-coupling step (e.g., unreacted silanes or palladium residues) will deactivate the Grubbs catalyst.
References
-
Kurishiba, Y., Oguri, A., Yamamoto, D., Homma, C., Goseki, R., & Ishizone, T. (2024). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Macromolecules, 57(17), 8601–8609.[Link]
-
Singh, G., Ardolic, H., & Peetz, R. M. (2016). Studies on homologous random and alternating segmented conjugated polymers with and without silicon synthesized by ADMET. Polymer Chemistry, 7(3), 669-679.[Link]
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling Protocols for 2-Bromo-5-vinylthiophene
Executive Summary
2-Bromo-5-vinylthiophene is a highly versatile, bifunctional building block utilized extensively in the synthesis of conjugated polymers, organic photovoltaics, and targeted pharmaceutical compounds[1]. The presence of both a highly reactive C(sp²)–Br bond and a polymerizable/functionalizable vinyl group makes it a uniquely powerful substrate. However, this dual functionality presents a distinct chemoselectivity challenge during palladium-catalyzed transformations.
This application note provides a field-proven, self-validating protocol for the Suzuki-Miyaura cross-coupling of 2-bromo-5-vinylthiophene. By strictly controlling the catalytic environment, researchers can ensure high yields of 5-aryl-2-vinylthiophene derivatives while actively suppressing competitive Heck-type insertions and thermal vinyl polymerization.
Mechanistic Insights & Chemoselectivity
In Suzuki-Miyaura coupling reactions, the reactivity of a halothiophene is dictated by the electronic nature of the carbon-halogen bond. The C(sp²)–Br bond in 2-bromothiophene derivatives is highly susceptible to oxidative addition by Pd(0) catalysts, which serves as the rate-determining step in the catalytic cycle[2].
When utilizing 2-bromo-5-vinylthiophene, the pendant vinyl group introduces a competing mechanistic pathway. If the active Pd(0) catalyst coordinates to the alkene prior to the C–Br bond, undesired Heck-type cross-coupling or radical-induced polymerization can occur. To enforce absolute chemoselectivity, the catalytic system must accelerate oxidative addition and transmetalation over alkene coordination. This is achieved by employing an electron-rich phosphine ligand system (e.g., Pd(PPh₃)₄) and a mild inorganic base (K₃PO₄) that facilitates rapid transmetalation without providing the harsh basic conditions that often trigger side reactions[3][4].
Chemoselective Suzuki-Miyaura cycle vs. competing Heck and polymerization pathways.
Reaction Optimization & Parameter Selection
The success of the Suzuki-Miyaura coupling with vinyl-substituted thiophenes relies on a delicate, empirically validated balance of catalyst, base, solvent, and temperature[3]. Table 1 summarizes the optimized parameters and the causality behind their selection.
Table 1: Quantitative Optimization Parameters for 2-Bromo-5-vinylthiophene Coupling
| Parameter | Optimal Selection | Alternative | Mechanistic Rationale |
| Catalyst | Pd(PPh₃)₄ (2.5–5.0 mol%) | Pd(dppf)Cl₂ | Tetrakis provides a robust, zero-valent Pd source that rapidly undergoes oxidative addition with electron-rich bromothiophenes[4][5]. |
| Base | K₃PO₄ (2.0–3.0 equiv) | K₂CO₃ | K₃PO₄ is sufficiently basic to activate the boronic acid for transmetalation but mild enough to prevent base-catalyzed isomerization or polymerization of the vinyl group[5]. |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Toluene / EtOH / H₂O | The biphasic Dioxane/Water system ensures excellent solubility for both the hydrophobic vinylthiophene and the inorganic base/boronate complex[4][6]. |
| Temperature | 80–90 °C | 100 °C (Microwave) | 80–90 °C provides optimal thermal energy to drive the catalytic cycle while remaining safely below the threshold for aggressive thermal vinyl polymerization[4]. |
Detailed Experimental Protocol
This protocol outlines the synthesis of 5-aryl-2-vinylthiophene via the cross-coupling of 2-bromo-5-vinylthiophene with a standard arylboronic acid. The procedure is designed as a self-validating system : visual cues (color changes, phase separation) serve as built-in checkpoints for reaction progress.
Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Materials & Reagents
-
2-Bromo-5-vinylthiophene (1.0 equiv, limiting reagent)
-
Arylboronic acid (1.2–1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
-
Potassium phosphate tribasic [K₃PO₄] (2.5 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water (Degassed)
Step-by-Step Methodology
-
Reagent Preparation & Degassing (Critical Step):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-vinylthiophene (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv)[3].
-
Causality: Degassing is paramount. Oxygen not only oxidizes the sensitive Pd(0) catalyst to inactive Pd(II) species but also promotes the undesired homocoupling of the arylboronic acid.
-
Evacuate the flask and backfill with high-purity Argon (repeat 3 times).
-
-
Catalyst & Solvent Addition:
-
Under a positive stream of Argon, quickly add Pd(PPh₃)₄ (5 mol%).
-
Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v ratio) to achieve a substrate concentration of approximately 0.1 M to 0.2 M[6].
-
Self-Validation: The mixture should initially appear as a heterogeneous pale yellow/orange suspension.
-
-
Reaction Execution:
-
Seal the Schlenk flask and immerse it in a pre-heated oil bath at 80–90 °C[4][5].
-
Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.
-
Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/EtOAc eluent) or GC-MS. The reaction typically reaches completion within 6 to 12 hours.
-
Self-Validation: As the reaction progresses, the suspension will often darken to a deep brown or black, indicating the formation of Pd nanoparticles as the catalyst completes its lifecycle.
-
-
Workup & Extraction:
-
Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water.
-
Separate the organic layer. Extract the aqueous layer twice more with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Caution: Do not heat the rotary evaporator bath above 35 °C to prevent thermally induced polymerization of the concentrated vinylthiophene product.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Tip: If the product is highly conjugated and prone to polymerization, adding a trace amount (0.1% v/v) of a radical inhibitor like BHT to the eluent can preserve the vinyl group during purification.
-
Analytical Characterization & Troubleshooting
Verification of the chemoselective coupling relies heavily on ¹H NMR spectroscopy. The preservation of the vinyl group is confirmed by the presence of characteristic doublet-of-doublets (dd) and doublets (d) in the 5.2–6.9 ppm region, corresponding to the terminal and internal vinylic protons. The disappearance of the C–Br adjacent thiophene proton shift confirms successful oxidative addition and coupling.
Troubleshooting Guide
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Incomplete Conversion | Catalyst deactivation via O₂ or poor transmetalation due to insoluble base. | Ensure rigorous Schlenk degassing. Increase H₂O ratio slightly to dissolve K₃PO₄. |
| High Boronic Acid Homocoupling | Presence of trace oxygen acting as an oxidant for the Pd-catalyzed homocoupling. | Purge solvents with Argon for at least 30 minutes prior to use. |
| Loss of Vinyl Group / Insoluble Byproducts | Thermal polymerization or Heck-type oligomerization. | Lower reaction temperature to 75 °C. Ensure strict exclusion of light if photosensitive. |
References
- Benchchem. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene."
- NIH PMC. "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions."
- Benchchem. "A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions."
- NIH PMC. "Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene."
- ACS Publications.
- ResearchGate. "Studies on Homologous Random and Alternating Segmented Conjugated Polymers with and without Silicon Synthesized by ADMET."
Sources
Application Note: Advanced Copolymerization Strategies Using 2-Bromo-5-vinylthiophene
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Engineers Document Type: Technical Guide & Standard Operating Protocols
Introduction and Mechanistic Rationale
The development of multifunctional polymers for organic electronics and targeted drug delivery requires monomers capable of orthogonal reactivity. 2-Bromo-5-vinylthiophene (2-BVT) is a highly versatile, bifunctional building block. It features two distinct reactive sites:
-
A polymerizable vinyl group: Susceptible to Reversible Addition-Fragmentation chain Transfer (RAFT), free radical, and living anionic polymerizations.
-
A bromothiophene moiety: An excellent handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Stille) or Grignard Metathesis (GRIM) polymerization[1].
Causality in Experimental Design
The reactivity of the vinyl group in 2-BVT is heavily influenced by the electron-rich thiophene ring. The β -carbon of the vinyl group in 2-vinylthiophene derivatives exhibits a modified electron density compared to standard styrenic monomers, making it highly reactive in anionic and controlled radical environments[2]. However, the acidic protons on the thiophene ring ( pKa≈32.5–33.5 ) necessitate careful selection of initiators in anionic polymerization to prevent premature chain termination via proton abstraction[2]. Therefore, for bench-stable, scalable copolymerizations, RAFT polymerization is often preferred over anionic methods, as it tolerates the bromothiophene functional group without side reactions, leaving the C–Br bond intact for downstream post-polymerization modification.
Orthogonal Polymerization Workflow
The bifunctional nature of 2-BVT allows researchers to choose which functional group to polymerize first, dictating the final architecture of the polymer (e.g., a flexible backbone with conjugated pendants, or a conjugated backbone with crosslinkable pendants).
Orthogonal polymerization routes for 2-BVT leading to distinct macromolecular architectures.
Quantitative Data Summary
The following table summarizes the expected macromolecular characteristics when polymerizing 2-BVT via different techniques, highlighting the trade-offs between conversion efficiency and dispersity ( Đ ).
| Polymerization Technique | Target Reactive Site | Typical Conversion (%) | Expected Mn ( g/mol ) | Dispersity ( Đ ) | Primary Application |
| RAFT Polymerization | Vinyl Group | 80 - 85% | 15,000 - 25,000 | 1.10 - 1.25 | Precursor for Graft Copolymers |
| Living Anionic | Vinyl Group | > 95% | 10,000 - 12,000 | < 1.10 | Precision Block Copolymers |
| GRIM / Cross-Coupling | Bromothiophene | 65 - 75% | 8,000 - 15,000 | 1.40 - 1.60 | Conjugated Semiconducting Backbones |
Standard Operating Protocols
Protocol A: RAFT Homopolymerization of the Vinyl Group
Objective: Synthesize Poly(2-bromo-5-vinylthiophene) with preserved pendant bromo-groups for future grafting.
Self-Validation Checkpoint: The success of this protocol relies on strict oxygen exclusion. Oxygen acts as a radical scavenger, which will prematurely terminate the RAFT equilibrium, leading to dead polymer chains and high dispersity.
Materials:
-
2-Bromo-5-vinylthiophene (Purified via basic alumina column to remove inhibitors)[3]
-
Chain Transfer Agent (CTA): 2-Cyanoprop-2-yl dithiobenzoate (CPDB)
-
Initiator: Azobisisobutyronitrile (AIBN) (Recrystallized from methanol)
-
Solvent: Anhydrous Anisole
Step-by-Step Methodology:
-
Preparation: In a 25 mL Schlenk flask, dissolve 2-BVT (1.0 g, 5.29 mmol), CPDB (11.7 mg, 0.053 mmol), and AIBN (1.7 mg, 0.010 mmol) in 2.0 mL of anhydrous anisole. The molar ratio of [Monomer]:[CTA]:[Initiator] should be strictly maintained at 100:1:0.2 to ensure a controlled radical flux.
-
Degassing: Seal the Schlenk flask with a rubber septum. Perform three consecutive freeze-pump-thaw cycles. Mechanism: Freezing the solution in liquid nitrogen and applying high vacuum removes dissolved oxygen without evaporating the volatile monomer.
-
Polymerization: Backfill the flask with ultra-high purity Argon. Submerge the flask in a pre-heated oil bath at 70∘C for 12 hours.
-
In-Process Validation: Withdraw a 50 μ L aliquot using a degassed syringe. Analyze via 1H NMR ( CDCl3 ). The polymerization is deemed successful if the vinyl proton signals (typically at δ 5.2–5.8 ppm) show >80% disappearance relative to the thiophene aromatic protons.
-
Termination & Purification: Quench the reaction by exposing the solution to air and cooling the flask in an ice bath. Dilute with 2 mL of THF and precipitate dropwise into 50 mL of cold methanol.
-
Isolation: Recover the pinkish polymer via centrifugation (8000 rpm, 5 min). Dry under vacuum at 40∘C overnight.
Protocol B: Post-Polymerization Modification via Suzuki Grafting
Objective: Graft Poly(ethylene glycol) (PEG) onto the Poly(2-BVT) backbone to create an amphiphilic copolymer for drug delivery micelles.
Causality in Catalyst Selection: The pendant C–Br bonds on the thiophene ring undergo oxidative addition readily with Pd(0) catalysts. Pd(PPh3)4 is selected due to its high efficiency in sterically hindered polymeric environments.
Step-by-Step Methodology:
-
Reagent Mixing: In a 50 mL round-bottom flask, dissolve Poly(2-BVT) (100 mg, ~0.53 mmol of repeating bromo-units) and PEG-boronic acid pinacol ester ( Mn 2000 g/mol , 1.59 mmol, 3 eq. excess) in 10 mL of degassed THF.
-
Base Addition: Add 2.0 mL of a degassed 2M aqueous K2CO3 solution. Mechanism: The aqueous base is required to activate the boronic acid, forming a reactive boronate complex that accelerates the transmetalation step in the Suzuki cycle.
-
Catalyst Introduction: Under a steady stream of Argon, quickly add Pd(PPh3)4 (30.6 mg, 5 mol% relative to bromo-units).
-
Coupling Reaction: Attach a reflux condenser and heat the biphasic mixture to 80∘C under vigorous stirring for 24 hours.
-
Purification (Self-Validating): Cool the mixture to room temperature. Pass the solution through a short plug of Celite to remove the palladium catalyst (the solution should transition from dark brown to clear/pale yellow).
-
Dialysis: Transfer the filtrate into a dialysis membrane (MWCO 3500 Da) and dialyze against deionized water for 48 hours to remove unreacted PEG and salts. Lyophilize to obtain the final amphiphilic graft copolymer.
References
-
Title: Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes Source: ACS Publications (Macromolecules) URL: [Link]
-
Title: Studies on Homologous Random and Alternating Segmented Conjugated Polymers with and without Silicon Synthesized by ADMET Source: ResearchGate (Polymer Chemistry) URL: [Link]
-
Title: Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes (Supporting Information) Source: Amazon S3 / ACS Publications URL: [Link]
-
Title: Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes (Block Copolymerization Insights) Source: ACS Publications (Macromolecules) URL: [Link]
Sources
Advanced Protocol: Grignard Reaction of 2-Bromo-5-vinylthiophene
Executive Summary
The functionalization of heteroaryl halides bearing sensitive, polymerizable moieties requires rigorous control over reaction kinetics and intermediate stability. 2-Bromo-5-vinylthiophene is a highly valuable building block in the synthesis of organic electronics, conductive polymers, and targeted therapeutics. However, converting this substrate into its corresponding Grignard reagent presents a significant chemoselectivity challenge: the vinyl group is highly susceptible to radical-induced polymerization.
This application note details two distinct methodologies for generating the (5-vinylthiophen-2-yl)magnesium halide species. As a Senior Application Scientist, I strongly recommend the modern Turbo Grignard (Halogen-Magnesium Exchange) approach over traditional Direct Magnesium Insertion , as it fundamentally alters the reaction mechanism to bypass radical intermediates, thereby preserving the integrity of the vinyl moiety.
Mechanistic Rationale: Navigating Chemoselectivity
The choice of metallation strategy dictates the survival of the vinyl group.
The Traditional Approach (Direct Insertion): Classical Grignard formation involves reacting the aryl bromide with magnesium turnings in an ethereal solvent. This reaction initiates via Single-Electron Transfer (SET) from the magnesium surface to the carbon-halogen bond, generating transient radical anion species[1]. For 2-bromo-5-vinylthiophene, these localized radicals—combined with the heat required to sustain the exothermic insertion—can easily trigger unwanted chain-growth polymerization of the vinyl group, resulting in viscous oligomeric tars and depressed yields.
The Modern Standard (Turbo Grignard Exchange): To circumvent radical generation, the preferred strategy employs Knochel’s "Turbo Grignard" reagent, iPrMgCl⋅LiCl [2]. The addition of stoichiometric lithium chloride breaks down the unreactive polymeric aggregates of standard iPrMgCl , forming a highly soluble, kinetically active complex[3]. Rather than a SET mechanism, this reagent undergoes a concerted, highly controlled halogen-magnesium exchange[4]. Because the kinetic basicity of the isopropyl group is drastically enhanced by the LiCl deaggregation, the exchange with the bromothiophene occurs rapidly at 0 °C to room temperature[2]. This mild, non-radical pathway completely mitigates the risk of vinyl polymerization, ensuring high-fidelity conversion to the organomagnesium species[4].
Reaction Workflow
Figure 1: Divergent pathways for generating and trapping 5-vinylthiophen-2-yl Grignard reagents.
Comparative Reaction Metrics
The following table summarizes the operational differences and causality behind the two methodologies.
| Parameter | Method A: Turbo Grignard Exchange | Method B: Direct Mg Insertion |
| Primary Mechanism | Halogen-Magnesium Exchange | Single-Electron Transfer (SET) |
| Reagent System | iPrMgCl·LiCl complex in THF | Mg turnings in Et₂O |
| Reaction Temperature | 0 °C to 25 °C | 35 °C (Reflux) |
| Activation Energy | Low (Spontaneous exchange at 0 °C) | High (Requires I₂ or localized heat) |
| Polymerization Risk | Very Low (Non-radical pathway) | Moderate to High (Radical intermediates) |
| Typical Yield | >85% | ~64% |
Experimental Methodologies
Method A: Turbo Grignard Halogen-Magnesium Exchange (Recommended)
This protocol utilizes Knochel's reagent to form the Grignard species, followed by a quench with anhydrous DMF to yield 5-vinylthiophene-2-carbaldehyde.
Reagents:
-
2-Bromo-5-vinylthiophene (1.0 equiv, 10.0 mmol, 1.89 g)
-
iPrMgCl⋅LiCl (1.3 M in THF, 1.1 equiv, 11.0 mmol, 8.46 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv, 15.0 mmol, 1.16 mL)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
Step-by-Step Protocol:
-
Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x).
-
Substrate Solvation: Dissolve 2-bromo-5-vinylthiophene (1.89 g) in 20 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Metallation: Syringe in the iPrMgCl⋅LiCl solution (8.46 mL) dropwise over 10 minutes. The internal temperature must not exceed 5 °C during addition to prevent side reactions.
-
Exchange Phase: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 30 minutes.
-
System Self-Validation: Do not proceed blindly. Extract a 0.1 mL aliquot via syringe, quench it into 1 mL of saturated aqueous NH4Cl , extract with ethyl acetate, and analyze via GC-MS. The complete disappearance of the starting material ( m/z 188/190) and the presence of the protonated intermediate 2-vinylthiophene ( m/z 110) confirms 100% metallation.
-
Electrophilic Quench: Re-cool the flask to 0 °C. Add anhydrous DMF (1.16 mL) dropwise. Stir for 15 minutes at 0 °C, then warm to room temperature and stir for an additional 1 hour.
-
Workup: Quench the reaction by slowly pouring it into 30 mL of ice-cold saturated aqueous NH4Cl . Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.
Method B: Direct Magnesium Insertion (Traditional)
This protocol is adapted from established polymer chemistry literature for the bulk synthesis of 5-vinyl-2-thiophenecarboxaldehyde using 4-formylmorpholine as the electrophile[1].
Reagents:
-
2-Bromo-5-vinylthiophene (1.0 equiv, 83.6 mmol, 15.8 g)
-
Magnesium turnings (1.1 equiv, 91.9 mmol, 2.23 g)
-
4-Formylmorpholine (1.2 equiv, 100 mmol, 11.5 g)
-
Anhydrous Diethyl Ether ( Et2O ) (130 mL total)
Step-by-Step Protocol:
-
Magnesium Activation: In a 500 mL two-neck flask equipped with a reflux condenser and magnetic stir bar, add Mg turnings (2.23 g) under a nitrogen atmosphere. Stir the dry turnings vigorously for 30 minutes to mechanically expose active metal surfaces.
-
Initiation: Add 80 mL of dry Et2O to cover the magnesium. Add a small fraction (~5%) of the 2-bromo-5-vinylthiophene.
-
System Self-Validation: Observe the magnesium surface closely. A successful initiation is marked by localized bubbling, a slight exotherm, and turbidity. Critical Warning: Do not add the bulk of the thiophene until this visual confirmation is achieved. Unreacted halide accumulation followed by sudden initiation is a primary cause of catastrophic thermal runaway and vinyl polymerization.
-
Grignard Formation: Once initiated, add the remaining 2-bromo-5-vinylthiophene dropwise at a rate that maintains a gentle, spontaneous reflux without external heating. Once addition is complete, stir the mixture at room temperature for 2 hours[1].
-
Electrophilic Quench: Cool the dark Grignard solution to 0 °C. Prepare a solution of 4-formylmorpholine (11.5 g) in 50 mL of dry Et2O and add it dropwise to the flask.
-
Maturation: Allow the mixture to warm to room temperature and stir for 2 hours[1].
-
Workup: Pour the reaction mixture into ice-cold 2 M HCl. Extract the aqueous layer three times with Et2O . Wash the combined organics with saturated NaHCO3 and brine, dry over MgSO4 , and evaporate the solvent to yield the crude product[1].
Comprehensive References
-
Title: The turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey Source: Royal Society of Chemistry (ChemComm) URL: [Link]
-
Title: An Approach to Pin Down the Solid-State Structure of the “Turbo Grignard” Source: ACS Publications (Organometallics) URL: [Link]
-
Title: Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes (Supporting Information) Source: Amazon S3 / Polymer Chemistry URL: [Link]
-
Title: Method of preparing organomagnesium compounds (US7384580B2) Source: Google Patents URL:
Sources
Technical Support Center: Stabilization and Handling of 2-Bromo-5-vinylthiophene
Welcome to the Technical Support Center. As a highly reactive vinylarene analogue, 2-bromo-5-vinylthiophene presents significant storage challenges for drug development professionals and synthetic chemists. The electron-rich nature of the thiophene ring stabilizes radical intermediates, severely lowering the activation energy for auto-polymerization compared to standard styrenics. Furthermore, the bromine atom at the 5-position modifies the electron density of the β -carbon of the vinyl group, influencing its susceptibility to nucleophilic or radical attack (1)[1].
Uninhibited or improperly stored batches will rapidly degrade into an intractable, viscous poly(2-bromo-5-vinylthiophene) mass (2)[2]. This guide provides field-proven, mechanistically grounded protocols to ensure monomer integrity.
Mechanistic Causality of Auto-Polymerization
Auto-polymerization of 2-bromo-5-vinylthiophene is primarily a free-radical process initiated by thermal energy, UV/visible light, or trace oxygen. Once a primary radical is generated, the conjugated π -system of the thiophene ring highly stabilizes the propagating carbon-centered radical, driving rapid chain growth. To prevent this, alkyl-substituted phenols or catechols (such as 4-tert-butylcatechol, TBC) are widely mandated as radical scavengers (3)[3].
Fig 1: Radical auto-polymerization pathway of 2-bromo-5-vinylthiophene and inhibitor quenching.
Quantitative Storage Parameters
To arrest the thermodynamic drive toward polymerization, storage conditions must suppress initiation events. The following parameters are validated for maximum shelf life.
| Parameter | Recommended Specification | Causality / Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Low thermal energy prevents homolytic bond cleavage and slows the kinetics of spontaneous initiation. |
| Atmosphere | Argon or Nitrogen (Inert) | Oxygen reacts with the vinyl group to form reactive peroxides, which act as potent auto-initiators. |
| Light Exposure | Zero (Amber Vials / Foil) | Photons provide the activation energy required for π -bond homolysis. |
| Inhibitor | 100 - 500 ppm TBC or BHT | Phenolic inhibitors donate a hydrogen atom to quench early radicals, forming a stable, non-propagating radical. |
Validated Protocols
Protocol A: Preparing the Monomer for Long-Term Storage
Causality: Commercial monomers often arrive with minimal inhibitor or in packaging unsuitable for multi-year storage. Repackaging under controlled conditions prevents localized depletion of the inhibitor.
-
Inhibitor Verification: Ensure the monomer contains 100-500 ppm of 4-tert-butylcatechol (TBC). If uninhibited, add the requisite mass of TBC directly to the liquid and swirl to dissolve.
-
Sparging (Deoxygenation): Bubble dry Argon gas through the liquid monomer for 10-15 minutes using a stainless steel needle. Causality: Displaces dissolved oxygen, preventing peroxide formation.
-
Aliquotting: Transfer the monomer into flame-dried, amber glass ampoules or vials with PTFE-lined septa.
-
Self-validating step: Fill vials to maximum capacity to minimize headspace volume; less headspace equals less residual oxygen.
-
-
Sealing and Storage: Purge the headspace with Argon, seal tightly, wrap the seal in Parafilm, and store immediately at -20°C.
Protocol B: Inhibitor Removal and Pre-Reaction Validation
Causality: While TBC prevents storage polymerization, it will aggressively quench radical reactions, poison transition metal catalysts (e.g., in cross-coupling), or interfere with anionic polymerization. It must be removed immediately prior to use.
Fig 2: Workflow for inhibitor removal and pre-reaction preparation of the monomer.
-
Thermal Equilibration: Remove the vial from -20°C and allow it to reach room temperature (approx. 30 mins) before opening. Causality: Opening a cold vial causes atmospheric moisture to condense into the monomer, which will violently quench Grignard formations or anionic polymerizations.
-
Column Preparation: Pack a short glass column or Pasteur pipette with activated basic alumina (Brockmann Grade I). Causality: The basic sites on the alumina strongly bind the acidic phenolic protons of TBC, trapping the inhibitor while the non-polar monomer elutes.
-
Elution: Pass the liquid monomer through the column. Use a slight positive pressure of Argon if necessary.
-
Self-Validating System (Purity & Yield Check):
-
Mass Balance: Weigh the eluted monomer. A recovery of <80% indicates that significant auto-polymerization occurred during storage (polymers are retained on the column). If recovery is low, the batch must be purified via vacuum distillation.
-
Spectroscopic Check: Run a rapid 1 H NMR in CDCl 3 . The disappearance of the tert-butyl peak (~1.3 ppm) confirms TBC removal. The sharp retention of the vinyl protons (dd, ~5.1-5.5 ppm and 6.6-6.9 ppm) confirms monomer integrity.
-
-
Immediate Utilization: Use the uninhibited monomer within 1-2 hours. Do not return uninhibited monomer to storage.
Troubleshooting & FAQs
Q: My 2-bromo-5-vinylthiophene has turned highly viscous and slightly yellow. Can it be salvaged? A: Viscosity indicates macroscopic auto-polymerization. If it is only slightly viscous, you may recover the remaining unreacted monomer via short-path vacuum distillation—typically collected at 51–54 °C at 4 mmHg (4)[4]. However, if it has formed a solid or gel-like plug, it cannot be salvaged and must be disposed of as hazardous chemical waste. Causality: The polymer chains cannot be unzipped back to the monomer under standard laboratory conditions.
Q: I ran the monomer through basic alumina, but my Grignard reagent formation still failed. Why? A: There are two primary culprits. First, incomplete thermal equilibration (Protocol B, Step 1) may have introduced trace water, quenching the magnesium insertion. Second, basic alumina does not remove moisture; it only removes the phenolic inhibitor. If the monomer absorbed water during prior handling, it must be dried over activated molecular sieves before use (5)[5].
Q: Can I use hydroquinone (HQ) instead of TBC as an inhibitor? A: Yes, but it is less effective for non-aqueous storage. Causality: Hydroquinone requires the presence of trace dissolved oxygen to function efficiently via a redox cycle converting it to benzoquinone. Because optimal storage requires an oxygen-free (Argon) atmosphere to prevent peroxide formation, TBC or BHT are mechanistically superior as they function via direct hydrogen atom transfer independent of oxygen.
References
-
Title: Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Source: ACS Publications. URL: 1
-
Title: Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. Source: PMC. URL: 2
-
Title: US2689855A - Production of alkenylthiophenes. Source: Google Patents. URL: 3
-
Title: Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. Source: ResearchGate. URL: 5
-
Title: Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes (Supporting Information). Source: Amazon S3. URL: 4
Sources
Technical Support Center: Synthesis of 2-bromo-5-vinylthiophene
Welcome to the technical support center for the synthesis of 2-bromo-5-vinylthiophene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your experimental work.
The vinyl group of 2-bromo-5-vinylthiophene is highly susceptible to polymerization, especially under thermal stress, acidic conditions, or exposure to light. This inherent instability is a primary contributor to low yields and purification difficulties. Furthermore, the reaction pathways commonly employed, such as the Wittig reaction, introduce their own set of challenges, including the formation of persistent byproducts like triphenylphosphine oxide. This guide provides a structured approach to mitigate these issues through careful control of reaction parameters and purification techniques.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequently encountered problems during the synthesis of 2-bromo-5-vinylthiophene. Each issue is broken down by symptom, potential causes, and scientifically-grounded solutions.
Symptom 1: Low or No Product Yield
A diminished yield is the most common frustration in this synthesis. The root cause often lies in the degradation of reagents, suboptimal reaction conditions, or premature polymerization of the product.
| Possible Cause | Recommended Solution & Scientific Rationale |
| 1. Ineffective Wittig Ylide Generation | Solution: Ensure absolute anhydrous conditions and use a sufficiently strong, high-quality base. The formation of the phosphonium ylide requires the deprotonation of the phosphonium salt's α-carbon, which has a pKa of around 22 (in DMSO).[1] Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[2] Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether) as trace water will quench the base and the ylide.[3] |
| 2. Grignard Reagent Failure | Solution: Use flame-dried glassware and anhydrous ether. The magnesium turnings must be activated to remove the passivating oxide layer.[3] Adding a small crystal of iodine can initiate the reaction; its color will fade as the fresh magnesium surface is exposed and reacts.[4] The reaction is highly sensitive to moisture, which protonates and destroys the Grignard reagent.[3] |
| 3. Product Polymerization During Reaction | Solution: Maintain strict temperature control and work under an inert atmosphere. The vinylthiophene moiety is prone to thermal and radical polymerization.[5] For Wittig reactions, maintain low temperatures (e.g., -78 °C) during the addition of the aldehyde to the ylide.[6] For other methods, avoid excessive heating. The inclusion of a radical inhibitor like α-nitroso-β-naphthol in the reaction mixture can be beneficial.[5] |
| 4. Poor Quality Starting Materials | Solution: Purify starting materials before use. 2-bromo-5-formylthiophene can oxidize over time. If it appears discolored, consider purification by column chromatography or recrystallization. Ensure the phosphonium salt used for the Wittig reaction is dry and pure. |
The following diagram outlines a decision-making process for troubleshooting poor yields in a Wittig-based synthesis.
Caption: Decision tree for troubleshooting low yield.
Symptom 2: Difficulty in Product Purification
Purifying 2-bromo-5-vinylthiophene is challenging due to the presence of tenacious byproducts and the product's instability.
| Possible Cause | Recommended Solution & Scientific Rationale |
| 1. Persistent Triphenylphosphine Oxide (TPPO) Byproduct | Solution: TPPO is a common byproduct of the Wittig reaction and can be difficult to separate due to its moderate polarity.[2] One effective method is to precipitate the TPPO by adding a non-polar solvent like hexane or a hexane/ether mixture to the crude product and filtering. For more stubborn cases, column chromatography using a non-polar eluent system (e.g., 100% n-hexane) on silica gel is effective, as the TPPO will remain on the baseline while the desired product elutes.[7] |
| 2. Product Polymerization During Purification | Solution: Avoid heat during solvent removal and purification. Concentrate the product solution using a rotary evaporator with a low-temperature water bath. For distillation, use a high-vacuum fractional distillation setup to keep the pot temperature below 90°C.[5] It is highly advisable to add a stabilizer or polymerization inhibitor (e.g., α-nitroso-β-naphthol) to the crude product before attempting distillation.[5] |
| 3. Co-eluting Impurities in Chromatography | Solution: If impurities have similar polarity to the product, separation is difficult. Optimize your TLC conditions first. Try a longer column for better resolution or a different stationary phase like alumina.[7] A very non-polar mobile phase, such as pure hexane, is often required to achieve separation from closely-related impurities. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is the most reliable for producing 2-bromo-5-vinylthiophene?
The Wittig reaction is generally the most reliable and widely used method. It offers a direct conversion of 2-bromo-5-formylthiophene to the desired vinyl product with a fixed double bond position, which is a significant advantage over elimination-based routes.[8] While Grignard-based routes are feasible, they often involve more steps (e.g., reaction with an epoxide followed by dehydration) and are highly sensitive to experimental conditions, which can lower the overall yield.[5][9] Cross-coupling reactions like the Heck or Suzuki reaction are powerful but typically require more specialized catalysts and starting materials (e.g., vinylboronic acid), making them less common for this specific target.[10][11]
Comparison of Synthetic Routes
| Method | Starting Materials | Pros | Cons | Typical Yield |
| Wittig Reaction | 2-bromo-5-formylthiophene, Methyltriphenylphosphonium bromide, Strong Base | Direct, high regioselectivity.[8] | TPPO byproduct removal can be tedious; requires strong base and anhydrous conditions.[2] | 40-70% |
| Grignard/Dehydration | 2,5-Dibromothiophene, Mg, Ethylene Oxide, Dehydrating Agent | Utilizes common starting materials. | Multi-step process; risk of Grignard side reactions; dehydration can lead to isomers/polymerization.[5] | 30-50%[5] |
| Heck Coupling | 2,5-Dibromothiophene, Ethylene, Palladium Catalyst | Powerful C-C bond formation. | Requires high-pressure ethylene gas; catalyst optimization can be complex; potential for side reactions.[12] | Variable |
Q2: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method. Use a non-polar eluent system, such as n-hexane or a 95:5 mixture of hexane:ethyl acetate. The starting material, 2-bromo-5-formylthiophene, is more polar and will have a lower Rf value than the non-polar product, 2-bromo-5-vinylthiophene. Spot the reaction mixture alongside the starting material to track its consumption.
Q3: What are the critical safety precautions?
-
Reagents: Strong bases like n-BuLi are pyrophoric and react violently with water. Handle them under an inert atmosphere using proper syringe techniques. Organohalogens like 2-bromo-5-vinylthiophene should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Product Instability: The product can polymerize, sometimes exothermically.[5] Avoid storing large quantities at room temperature. For long-term storage, keep it in a freezer, preferably with a polymerization inhibitor.
-
Purification: Vacuum distillation carries an implosion risk. Ensure your glassware is free of cracks and use a safety shield.
Detailed Experimental Protocols
Protocol A: Synthesis via Wittig Reaction
This protocol details the conversion of 2-bromo-5-formylthiophene to 2-bromo-5-vinylthiophene using an unstabilized ylide.
Caption: Workflow for the Wittig synthesis of 2-bromo-5-vinylthiophene.
Methodology:
-
Ylide Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe. A deep orange or red color will develop, indicating ylide formation.[2] Allow the mixture to stir at 0 °C for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Dissolve 2-bromo-5-formylthiophene (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.[6] Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure, ensuring the water bath temperature remains low (<30 °C). Purify the resulting crude oil by flash column chromatography on silica gel, eluting with 100% n-hexane to separate the product from the triphenylphosphine oxide byproduct.[7]
References
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. Department of Chemistry. Retrieved from [Link]
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Organic Syntheses. (1955). 2-VINYLTHIOPHENE. Org. Synth. 1955, 35, 102. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10(1), 61. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Syntheses. (1981). ALLYLMAGNESIUM BROMIDE. Org. Synth. 1981, 60, 5. Retrieved from [Link]
- Google Patents. (2014). CN103896909A - Synthesis method of 2-thiopheneethanol.
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- Google Patents. (2009). CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.
-
Wang, N.-X. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications, 33(15), 2605-2610. Retrieved from [Link]
-
Hussain, Z., et al. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 21(7), 838. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 2-Bromomethyl-5-bromothiophene?. Retrieved from [Link]
-
Farina, V. (2004). The Heck Reaction: State of the Art. Current Organic Chemistry, 8(15), 1547-1580. Retrieved from [Link]
-
Leclerc, M., & Guay, J. (1996). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Journal of Heterocyclic Chemistry, 33(1), 3-10. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. uwindsor.ca [uwindsor.ca]
Technical Support Center: Purification and Distillation of 2-Bromo-5-vinylthiophene
Welcome to the Advanced Troubleshooting Guide for the purification of 2-bromo-5-vinylthiophene. This resource is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation of highly reactive, halogenated vinylthiophene derivatives.
Because 2-bromo-5-vinylthiophene contains both a heavy halogen (prone to cleavage) and a vinyl group (highly susceptible to radical polymerization), standard purification techniques often fail. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to ensure high-yield recovery.
Core Purification Workflow
Workflow for the purification and fractional vacuum distillation of 2-bromo-5-vinylthiophene.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: Why does my crude 2-bromo-5-vinylthiophene polymerize into a viscous gel during standard distillation? A1: The vinyl group at the 5-position of the thiophene ring is highly susceptible to thermal and radical-initiated auto-polymerization. When exposed to the high temperatures required for atmospheric distillation, the double bond opens, creating a propagating radical chain. To prevent this, distillation must be performed under high vacuum to lower the boiling point, and a radical scavenger—such as 4-tert-butylcatechol (TBC) or trinitrobenzene—must be added to the distillation pot [2]. These inhibitors donate a hydrogen atom to quench early-stage radicals before a polymer chain can propagate [3].
Q2: How do I separate the unreacted starting material and Wittig byproducts before distillation? A2: If your monomer was synthesized via a Wittig reaction (from 2-bromo-5-thiophenecarboxaldehyde), the crude mixture will be heavily contaminated with triphenylphosphine oxide. Attempting to distill this raw mixture will cause superheating and degradation. Instead, evaporate your extraction solvent and reprecipitate the residue into a non-polar solvent like n-hexane (e.g., 300 mL for a 100 mmol scale) [1]. The non-polar 2-bromo-5-vinylthiophene is highly soluble in hexane, while the polar phosphine oxide and unreacted aldehyde will precipitate out. Filtering this mixture prior to distillation is critical for a clean fractionation.
Q3: What happens if the vacuum fluctuates or breaks during the distillation process? A3: A sudden loss of vacuum instantly increases the boiling point of the system. If the heat source is not immediately removed, the temperature in the distillation pot will spike. For 2-bromo-5-vinylthiophene, exceeding 70–80 °C triggers rapid thermal polymerization and potential cleavage of the labile C-Br bond. If vacuum is lost, immediately lower the heat bath, allow the system to cool under an inert gas (Argon/N2), and re-establish a stable vacuum before resuming heat application.
Quantitative Distillation Parameters
To maintain the structural integrity of the brominated thiophene ring, adhere strictly to the thermodynamic parameters outlined below.
| Parameter | Value / Recommendation | Scientific Rationale |
| Boiling Point | 51–54 °C at 4 mmHg [1] | Lowers thermal stress on the vinyl group and prevents C-Br bond cleavage. |
| Alternative BP | 64–65 °C at 5 mmHg[1] | Acceptable range for slightly weaker vacuum systems. |
| Inhibitor Concentration | 10–50 ppm TBC [3] | Quenches propagating radicals without contaminating the distillate. |
| Pre-purification Solvent | n-Hexane [1] | Exploits polarity differences to precipitate polar Wittig byproducts. |
| Storage Temperature | -20 °C (under Argon) | Prevents slow auto-oxidation and cross-linking over time. |
Step-by-Step Methodology: Fractional Vacuum Distillation Protocol
This protocol is designed as a self-validating system; each step contains a verification check to ensure the chemical environment remains stable before proceeding.
Step 1: Pre-Distillation Cleanup After quenching the reaction and performing aqueous workup (extraction with Et2O, washing with saturated NaHCO3 and brine), dry the combined organic layers over anhydrous MgSO4 and filter [1]. Evaporate the ether under reduced pressure at room temperature.
Step 2: Hexane Reprecipitation Suspend the crude, oily residue in 300 mL of n-hexane. Stir vigorously for 15 minutes, then filter through a celite pad to remove the precipitated triphenylphosphine oxide [1]. Evaporate the hexane to yield a yellow liquid. Validation check: The resulting liquid should be free of white, cloudy particulates.
Step 3: Inhibitor Addition Transfer the yellow liquid to a round-bottom distillation flask. Add 10–50 ppm of 4-tert-butylcatechol (TBC) or trinitrobenzene [2]. Add a PTFE-coated magnetic stir bar to prevent bumping.
Step 4: Vacuum Equilibration (Critical Step) Attach a short-path fractional distillation head equipped with a cold trap. Apply the vacuum (target: 4–5 mmHg) before applying any heat to the oil bath. Validation check: Monitor the pressure gauge for 5 minutes. A stable pressure confirms the system is leak-tight, validating the absence of oxygen leaks which would otherwise accelerate cross-linking during heating.
Step 5: Fractionation Slowly heat the oil bath. Discard any lower-boiling fore-run (residual solvents). Collect the main fraction boiling strictly at 51–54 °C (at 4 mmHg) [1]. Leave the dark, heavy oligomeric residue in the pot; do not attempt to distill to dryness.
Step 6: Collection and Storage Collect the purified light yellow liquid in a receiver flask pre-cooled in an ice bath. Once distillation is complete, backfill the system with Argon. Seal the flask tightly, wrap it in aluminum foil to prevent photo-initiation, and store at -20 °C.
Mechanistic Insight: Polymerization Inhibition
Understanding how inhibitors protect your yield is crucial for scaling up reactions. The diagram below illustrates the logical relationship of radical quenching.
Radical quenching mechanism of 4-tert-butylcatechol preventing vinyl polymerization.
References
- Amazon S3 (Supplemental Information)
- Monomers and Polymers. IV.
- Efficient Surface Grafting of Luminescent Silicon Quantum Dots by Photoinitiated Hydrosilylation Langmuir - ACS Publications URL
Technical Support Center: Troubleshooting Photolytic Degradation of 2-Bromo-5-vinylthiophene
Welcome to the advanced technical support center for the handling, stabilization, and troubleshooting of 2-bromo-5-vinylthiophene (2-B5VT) . As a bifunctional building block widely utilized in advanced polymer synthesis and transition-metal-catalyzed cross-coupling, 2-B5VT presents unique handling challenges. Its molecular architecture combines a photolabile carbon-halogen bond with a highly reactive polymerizable vinyl group, making it exceptionally sensitive to ultraviolet (UV) irradiation and ambient light.
This guide provides researchers and drug development professionals with mechanistic insights, diagnostic FAQs, and self-validating protocols to prevent and troubleshoot photolytic degradation.
Part 1: Mechanistic Causality of UV Degradation
To effectively troubleshoot 2-B5VT, one must understand the quantum mechanical and kinetic causality of its degradation. The instability of 2-B5VT under light is not a simple thermal decomposition; it is a rapid, radical-initiated autopolymerization triggered by intramolecular photochemistry.
When exposed to near-UV light (particularly in the 245–265 nm range), the thiophene ring undergoes excitation to an (n/π)σ∗ excited state. As demonstrated in velocity-map imaging studies of halothiophenes, this excited state rapidly decays via a conical intersection, resulting in the prompt homolytic cleavage of the C–Br bond [1].
This photolysis generates a highly reactive thiophenyl radical and a bromine radical (Br•) . Because 2-B5VT contains a pendant vinyl group—which is inherently susceptible to radical addition—these newly formed radicals act as in situ photoinitiators. They attack the vinyl groups of adjacent monomers, triggering a runaway chain-growth polymerization. If molecular oxygen is present, these radicals can also participate in photooxidative ring-opening, yielding sulfoxides and cross-linked insoluble networks.
Fig 1. Photochemical degradation pathway of 2-bromo-5-vinylthiophene via C-Br homolysis.
Part 2: Troubleshooting FAQs
Q1: My 2-B5VT monomer turned from a clear liquid to a viscous, dark yellow substance after being left on the benchtop. Is this thermal or photolytic degradation? A1: This is primarily photolytic autopolymerization . Ambient fluorescent and natural laboratory light contain sufficient near-UV wavelengths to excite the 2-bromothiophene moiety. The resulting C-Br homolysis generates radicals that initiate the polymerization of the vinyl group[1]. The increase in viscosity is a direct result of oligomer formation, while the dark yellow/brown color arises from extended conjugation in the degraded thiophene networks and trapped bromine species.
Q2: How can I differentiate between photooxidative degradation and pure photolytic autopolymerization in my degraded samples? A2: You must analyze the sample using a combination of 1 H NMR and FTIR spectroscopy. Pure autopolymerization will show a loss of the sharp vinyl proton doublets ( δ 5.15–5.60 ppm) and the appearance of broad, unresolved aliphatic backbone signals in NMR, with no new oxygenated functional groups. If photooxidation occurred, FTIR will reveal new peaks at ~1700 cm −1 (carbonyl C=O stretch from ring opening) and ~1050 cm −1 (sulfoxide S=O stretch).
Q3: I am utilizing 2-B5VT in a UV-mediated photocatalytic cross-coupling reaction targeting the bromine position. How do I prevent the vinyl group from polymerizing during the reaction? A3: Direct UV irradiation (< 300 nm) will indiscriminately cleave the C-Br bond and polymerize the vinyl group. To achieve selective cross-coupling without degrading the monomer, you must shift your excitation window. Use a long-pass optical filter (e.g., > 350 nm or > 400 nm) to completely avoid the deep UV absorption band of the C-Br bond. Rely instead on a visible-light-absorbing photocatalyst (e.g., Ruthenium or Iridium polypyridyl complexes) that operates via single-electron transfer (SET) rather than direct photolysis.
Q4: Can I use standard anionic polymerization techniques on 2-B5VT if it has been exposed to light? A4: No. Recent studies on the living anionic polymerization of 5-substituted 2-vinylthiophenes [2] demonstrate that high monomer purity is critical for achieving narrow molecular weight distributions ( Mw/Mn<1.2 ). Light-induced radical oligomers act as electrophilic impurities that will prematurely terminate the living carbanions, leading to bimodal SEC profiles and dead polymer chains. The monomer must be strictly purified in the dark prior to initiation.
Part 3: Quantitative Analytical Signatures
To precisely diagnose the state of your 2-B5VT inventory, compare your analytical results against the quantitative markers in Table 1.
Table 1: Analytical Markers for 2-B5VT Degradation
| Analyte / Parameter | Pristine Monomer Signature | Degraded State (Polymerized/Oxidized) | Analytical Method |
| Vinyl Protons ( Hα,Hβ ) | Sharp doublets at δ 5.15 – 5.60 ppm | Broad unresolved signals or complete loss | 1 H NMR (CDCl 3 ) |
| C-Br Bond Integrity | Intact (UV Absorbance peak ~250-265 nm) | Loss of 250 nm peak; Br• recoil TKER ~3500 cm −1 | UV-Vis / Velocity-Map Imaging |
| Molecular Weight ( Mw ) | 189.07 g/mol | > 10,000 g/mol (Oligomeric/Polymeric) | GPC (THF eluent) |
| Oxygenated Species | Absent | New peaks at 1700 cm −1 (C=O) and 1050 cm −1 (S=O) | FTIR Spectroscopy |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates built-in analytical checkpoints to confirm that the stabilization has been successful before proceeding to long-term storage or complex synthesis [3].
Protocol: Isolation, Stabilization, and Storage of Light-Sensitive 2-B5VT
Objective: To remove existing photolytic oligomers, quench trace radicals, and establish an inert, UV-shielded environment for long-term storage.
Step 1: Baseline Quantification (Validation Checkpoint 1)
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In a dark room illuminated only by red light, extract a 10 mg aliquot of the 2-B5VT batch.
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Dissolve in 0.5 mL of CDCl 3 and acquire a 1 H NMR spectrum.
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Causality & Validation: Integrate the vinyl protons against the thiophene ring protons. A pristine monomer will show a strict 1:1 molar ratio. If broad peaks are observed in the aliphatic region ( δ 1.5–2.5 ppm), oligomers are present, and Step 2 is mandatory.
Step 2: Chromatographic Purification
-
Prepare a short column of basic alumina (Brockmann Grade I) wrapped completely in aluminum foil to block ambient light.
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Elute the 2-B5VT through the column using anhydrous, degassed hexane.
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Causality: Basic alumina effectively traps polar photooxidized impurities and high-molecular-weight oligomers, allowing only the pristine monomer to elute.
Step 3: Radical Inhibitor Addition
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Immediately add 100–200 ppm of 4-tert-butylcatechol (TBC) or hydroquinone (HQ) to the purified monomer.
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Causality: The phenolic hydroxyl groups act as sacrificial hydrogen donors. If a stray UV photon cleaves a C-Br bond, the inhibitor rapidly quenches the resulting thiophenyl/bromine radicals before they can initiate vinyl polymerization.
Step 4: Deoxygenation via Freeze-Pump-Thaw
-
Transfer the stabilized monomer to an amber Schlenk flask.
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Submerge the flask in liquid nitrogen until the monomer is completely frozen.
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Open the flask to a high vacuum (< 0.1 Torr) for 5 minutes to evacuate the headspace.
-
Isolate the flask from the vacuum and thaw in a room-temperature water bath. Repeat this cycle three times.
-
Causality: Dissolved oxygen acts as a triplet sensitizer under light, accelerating degradation. Removing it prevents the formation of peroxide radical intermediates.
Step 5: Storage and Final Validation
-
Backfill the Schlenk flask with ultra-high purity Argon. Seal tightly and store at -20°C.
-
Validation Checkpoint 2: After 30 days of storage, repeat Step 1. A successfully stabilized system will show a vinyl integration that remains within 98% of the original baseline, proving the efficacy of the UV-shielding and inhibitor.
Fig 2. Logical troubleshooting workflow for preventing 2-B5VT degradation.
References
-
Ingle, R. A., et al. "Ultraviolet photochemistry of 2-bromothiophene explored using universal ionization detection and multi-mass velocity-map imaging with a PImMS2 sensor." The Journal of Chemical Physics, AIP Publishing, April 06, 2017.[Link]
-
"Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes." Macromolecules, ACS Publications, August 23, 2024.[Link]
-
Singh, G., et al. "Studies on Homologous Random and Alternating Segmented Conjugated Polymers with and without Silicon Synthesized by ADMET." Polymer Chemistry, ResearchGate, May 13, 2016.[Link]
Technical Support Center: Chemoselective Bromination of 2-Bromo-5-vinylthiophene
Welcome to the Advanced Functionalization Support Center. This guide is engineered for researchers and drug development professionals dealing with the chemoselective bromination of 2-bromo-5-vinylthiophene. This substrate presents a notorious synthetic challenge due to its dual reactivity: the highly polymerizable vinyl moiety and the electron-rich, nucleophilic thiophene ring.
Below, we deconstruct the mechanistic pitfalls, provide troubleshooting FAQs, and outline a self-validating protocol to maximize your yield of the target 2-bromo-5-(1,2-dibromoethyl)thiophene while suppressing byproducts.
Mechanistic Divergence & Reaction Pathways
When exposed to molecular bromine (Br₂), 2-bromo-5-vinylthiophene can undergo three competing pathways. Understanding the causality behind these pathways is critical for controlling the reaction outcome.
Mechanistic divergence in 2-bromo-5-vinylthiophene bromination.
Troubleshooting FAQs
Q1: I am seeing a sticky, insoluble residue at the bottom of my flask. What is causing this, and how can I prevent it? The residue is poly(2-bromo-5-vinylthiophene). 5-substituted 2-vinylthiophenes exhibit exceptionally high anionic and cationic polymerizability because the electron-rich thiophene ring stabilizes the adjacent β-carbon 1[1]. During bromination, trace amounts of hydrobromic acid (HBr) are generated via minor electrophilic aromatic substitution (EAS) pathways. This HBr acts as a potent cationic initiator[2]. Causality & Mitigation: To prevent this, you must scavenge HBr the moment it forms. Adding an insoluble, mild base like finely powdered anhydrous K₂CO₃ to the reaction mixture neutralizes HBr in situ without interfering with the non-polar bromonium intermediate. Additionally, maintaining strict cryogenic conditions (-78 °C) kinetically suppresses the propagation rate of polymerization.
Q2: My GC-MS shows a tribrominated species (m/z ~428). How is this forming when I only want to brominate the vinyl group? This is the result of over-bromination via EAS on the thiophene ring (likely at the 3-position) occurring concurrently with vinyl addition. Molecular bromine is a strong electrophile, and the thiophene ring remains highly activated even with a bromine at the 2-position. Causality & Mitigation: Thermodynamic control favors ring bromination, while kinetic control favors vinyl addition. To isolate the kinetic product, you must strictly limit the bromine stoichiometry. 3 demonstrates that using a substoichiometric amount of bromine—specifically 0.88 to 0.99 equivalents relative to the thiophene substrate—significantly suppresses EAS byproducts and maximizes selectivity[3]. Never push the reaction to 100% conversion; stop at 95% to prevent excess Br₂ from attacking the ring.
Q3: How can I selectively brominate the thiophene ring (e.g., position 3) without saturating the vinyl group? Using Br₂ will inevitably attack the highly reactive vinyl group via a cyclic halonium ion intermediate[2]. Causality & Mitigation: To bypass vinyl addition, you must change the mechanistic pathway. One highly effective approach is a directed lithiation-bromination sequence. By treating the substrate with n-BuLi at -78 °C, you selectively lithiate the ring, which can then be quenched with an electrophilic bromine source 4[4]. Alternatively, N-Bromosuccinimide (NBS) can be utilized under specific polar conditions to achieve regioselective ring bromination while sparing the alkene.
Quantitative Byproduct Analysis
Use the following analytical markers to diagnose reaction failures and adjust your parameters accordingly.
| Byproduct Identity | Analytical Indicator (¹H NMR / GC-MS) | Primary Mechanistic Cause | Mitigation Strategy |
| 2,3-Dibromo-5-(1,2-dibromoethyl)thiophene | Loss of thiophene ring proton (d, ~6.8 ppm); MS: m/z ~428 | Excess Br₂; Localized exothermic heating | Restrict Br₂ to 0.95 eq[3]; Dropwise addition at -78 °C. |
| Poly(2-bromo-5-vinylthiophene) | Broad upfield polymeric signals (1.5–2.5 ppm)[1]; Insoluble mass | Trace HBr initiating cationic polymerization | Add anhydrous K₂CO₃ as an in situ acid scavenger. |
| 2-Bromo-5-(1-bromo-2-hydroxyethyl)thiophene | Broad -OH stretch (IR); Downshift of aliphatic protons | Nucleophilic attack by trace H₂O on bromonium ion | Flame-dry glassware; use strictly anhydrous DCM. |
Optimized Experimental Protocol
This protocol is designed as a self-validating system . Every critical step includes an internal check to ensure the reaction remains on the kinetic pathway.
Self-validating chemoselective bromination workflow.
Phase 1: System Preparation & Deacidification
-
Flame-dry a 250 mL Schlenk flask under vacuum and backfill with dry N₂.
-
Dissolve 10.0 mmol of 2-bromo-5-vinylthiophene in 50 mL of strictly anhydrous dichloromethane (DCM).
-
Causality Check: Add 1.0 mmol (0.1 eq) of finely powdered, anhydrous K₂CO₃. Why? This acts as an insoluble sponge for trace HBr, preventing acid-catalyzed polymerization of the activated vinyl group[1].
Phase 2: Cryogenic Kinetic Control
-
Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Allow 15 minutes for thermal equilibration.
-
Shield the flask from ambient light using aluminum foil to inhibit radical halogenation pathways.
Phase 3: Substoichiometric Addition
-
Prepare a 1.0 M solution of Br₂ in anhydrous DCM.
-
Critical Step: Using a syringe pump, add exactly 9.5 mL (9.5 mmol, 0.95 eq) of the Br₂ solution dropwise over 1 hour[3]. Why? Substoichiometric addition starves the reaction of the electrophile, ensuring Br₂ is consumed by the kinetically favored vinyl group before it can attack the thiophene ring.
Phase 4: Self-Validating Quench & Workup
-
Monitor the reaction via GC-MS. Once conversion reaches ~95% (and before the solution turns permanently red/brown), immediately quench the reaction while still at -78 °C by adding 20 mL of cold, saturated aqueous Na₂S₂O₃.
-
Validation Check: Test the aqueous phase with pH paper. It should be neutral to slightly basic, confirming the K₂CO₃ successfully scavenged any HBr. If it is acidic, your product is at high risk of degradation during concentration.
-
Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at <30 °C to yield the target dibromoethyl derivative.
References
-
Title: An In-depth Technical Guide on the Reactivity of the Vinyl Group in 2-Vinylthiophene | Source: BenchChem | URL: 2
-
Title: JPS62138489A - Method for producing brominated thiophene | Source: Google Patents | URL: 3
-
Title: Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes | Source: ACS Publications | URL: 1
-
Title: WO2011155679A1 - A method of controlling the bromination of thiophene derivatives | Source: Google Patents | URL: 4
-
Title: TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide | Source: TCI Chemicals | URL:
Sources
2-bromo-5-vinylthiophene vs 3-bromo-thiophene in polymer synthesis
An in-depth technical comparison of 3-bromothiophene and 2-bromo-5-vinylthiophene reveals a fundamental divergence in polymer design philosophy. While one serves as the backbone for intrinsically conductive, highly stable conjugated polymers, the other acts as a versatile, bifunctional scaffold for precision architecture.
This guide objectively evaluates their mechanistic pathways, comparative performance, and provides self-validating experimental protocols to support advanced materials development.
The selection between these two monomers is dictated by the desired electronic properties and the required degree of architectural control:
-
3-Bromothiophene (Monofunctional): This monomer polymerizes directly through the 2- and 5-positions of the thiophene ring. Using oxidative polymerization (e.g., with FeCl₃) or Grignard metathesis (GRIM), it yields Poly(3-bromothiophene) (PTBr) . The resulting polymer features a fully conjugated backbone. The retained bromine atom provides a dense, hydrophobic protective sheath and serves as an active site for post-polymerization functionalization, such as Kumada-Tamao coupling[1].
-
2-Bromo-5-vinylthiophene (Bifunctional): This monomer features orthogonal reactivity. The highly reactive vinyl group can undergo living anionic polymerization while leaving the bromo-thiophene moiety completely intact, yielding a saturated polymer backbone with pendant functional rings[2]. Alternatively, the bromo-thiophene site can be activated via acyclic diene metathesis (ADMET) or transition-metal cross-coupling to create segmented conjugated polymers[3].
Figure 1: Mechanistic divergence in polymer synthesis for mono- vs. bifunctional thiophenes.
Comparative Performance & Experimental Data
The structural differences between the derived polymers translate directly into their optoelectronic capabilities and molecular weight distributions. PTBr forms a highly conjugated nanowire structure, making it intrinsically conductive[4]. In contrast, the anionic polymerization of 2-bromo-5-vinylthiophene yields an insulating backbone but offers exceptional control over the polydispersity index (PDI)[2].
Table 1: Monomer Characteristics & Polymerization Profiles
| Feature | 3-Bromothiophene | 2-Bromo-5-vinylthiophene |
| Functionality | Monofunctional (Thiophene ring) | Bifunctional (Vinyl + Bromothiophene) |
| Dominant Mechanism | Oxidative (FeCl₃)[4], Electrooxidative[1] | Living Anionic[2], ADMET[3] |
| Resulting Backbone | Fully Conjugated | Saturated (Anionic) or Segmented (ADMET) |
| Molecular Weight Control | Moderate (PDI 1.5–2.5) | Exceptional (PDI < 1.2)[2] |
| Key Advantage | High conductivity, robust environmental stability | Precise architectural control, orthogonal reactivity |
Table 2: Optoelectronic and Physical Properties of Derived Polymers
| Property | Poly(3-bromothiophene) (PTBr) | Poly(2-bromo-5-vinylthiophene) |
| Conductivity | ~0.8 S/cm[4] | Insulator (Requires post-modification) |
| Optical Bandgap | 2.38 eV[4] | N/A (Pendant absorption only) |
| Fluorescence Emission | ~504 nm[4] | Varies heavily by pendant coupling[3] |
| Morphology | Nanowire structure[4] | Amorphous / Block-dependent |
| Primary Application | Perovskite Encapsulation[5] | Complex Block Copolymers[2] |
Self-Validating Experimental Workflows
To ensure reproducibility, the following protocols detail the causality behind each procedural step and provide in-process visual cues to validate the reaction state.
Protocol A: Synthesis of Poly(3-bromothiophene) via FeCl₃ Oxidative Polymerization
Causality: FeCl₃ acts as a one-electron oxidant, generating radical cations at the 2- and 5-positions of the thiophene ring. The reaction must be initiated at 0–4 °C to suppress parasitic side reactions (such as cross-linking or over-oxidation) and to control the highly exothermic nature of radical coupling[5].
-
Preparation: Under a nitrogen atmosphere, dissolve 7 g of anhydrous FeCl₃ in 15 mL of dry chloroform in a 100 mL flask[5].
-
Thermal Control: Cool the solution to 0–4 °C using an ice bath. Causality: Low temperatures stabilize the initial radical cation formation.
-
Initiation: Dissolve 1.75 g of 3-bromothiophene in 10 mL of chloroform and add dropwise with vigorous stirring[5].
-
Self-Validation Check: The clear/pale solution will rapidly transition to a dark, opaque suspension. This visual shift confirms the successful formation of the extended conjugated polymer network.
-
-
Propagation: Stir for 6 hours at 0–4 °C, then remove the ice bath and stir at 25 °C for an additional 24 hours to drive the reaction to high molecular weight conversion[5].
-
Purification: Precipitate the mixture into methanol, filter, and subject the solid to Soxhlet extraction (methanol/acetone) to remove residual iron salts and short-chain oligomers.
Protocol B: Living Anionic Polymerization of 2-Bromo-5-vinylthiophene
Causality: The vinyl group is highly susceptible to nucleophilic attack. By using sec-BuLi at cryogenic temperatures (-78 °C), the initiation rate vastly exceeds the propagation rate, ensuring all polymer chains grow simultaneously for a narrow PDI (< 1.2)[2]. The extreme cold also prevents the highly reactive carbanion from attacking the sensitive bromothiophene moiety.
-
Preparation: Utilize a rigorously dried, all-glass apparatus equipped with break-seals to completely exclude moisture and oxygen, which would prematurely terminate the living carbanion[2].
-
Initiator Loading: Introduce dry THF and cool the system to -78 °C. Add the sec-BuLi initiator.
-
Monomer Addition: Introduce the 2-bromo-5-vinylthiophene monomer into the system[2].
-
Self-Validation Check: The reaction mixture will immediately turn pale orange upon monomer addition. This color shift is the definitive marker of successful living propagating anion generation[2].
-
-
Propagation: Allow the mixture to stir for 5 minutes. Causality: The high anionic polymerizability of the monomer ensures quantitative conversion within minutes[2].
-
Termination: Quench the reaction with degassed methanol.
-
Self-Validation Check: The immediate loss of the pale orange color confirms the successful termination of the living anions.
-
Advanced Applications in Materials Science
Moisture-Resistant Perovskite Encapsulation The dense, hydrophobic nature of the bromine substituents on the conjugated PTBr backbone makes it an exceptional encapsulant. Recent studies demonstrate that encapsulating Formamidinium lead bromide (FAPbBr₃) perovskite nanocrystals in PTBr significantly enhances their resistance to aqueous degradation. Unencapsulated FAPbBr₃ degrades to less than 5% fluorescence after a year, whereas PTBr-encapsulated composites retain over 80% of their green light fluorescence intensity, proving the polymer's protective efficacy[5].
Segmented Conjugated Architectures For researchers requiring highly specific optoelectronic tuning, 2-bromo-5-vinylthiophene is utilized in Acyclic Diene Metathesis (ADMET) using Grubbs' second-generation catalyst. This allows for the synthesis of homologous, segmented conjugated polymers where alternating or random placements of aromatic segments can be precisely controlled, yielding tunable HOMO-LUMO gaps (e.g., 2.21 eV to 3.07 eV) and specific fluorescence emission profiles[3].
Sources
- 1. A Direct Route to a Polybromothiophene as a Precursor for Functionalized Polythiophene by Electrooxidative Polymerization [jstage.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Optical/Electrochemical Properties of Poly(3-bromothiophene) | Scientific.Net [scientific.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
A Researcher's Guide to the Structural Elucidation of 2-bromo-5-vinylthiophene: A Comparative Analysis of ¹H and ¹³C NMR Spectra
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a foundational requirement for advancing scientific discovery. 2-bromo-5-vinylthiophene is a versatile building block in organic synthesis, particularly in the development of conductive polymers and pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural determination of such compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-bromo-5-vinylthiophene, providing a comparative perspective with alternative analytical methods and detailed experimental protocols to ensure accurate and reproducible results.
The Power of NMR in Molecular Structure Determination
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.[1][2] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of its position within the molecule.[1]
Furthermore, the interactions between neighboring nuclei, known as spin-spin coupling, lead to the splitting of NMR signals into distinct patterns (multiplicities). The magnitude of this splitting, the coupling constant (J), provides crucial information about the connectivity of atoms within the molecule.
Deciphering the ¹H NMR Spectrum of 2-bromo-5-vinylthiophene
The ¹H NMR spectrum of 2-bromo-5-vinylthiophene is anticipated to display signals corresponding to the protons on the thiophene ring and the vinyl group. The electron-withdrawing effect of the bromine atom and the electronic influence of the vinyl substituent will dictate the precise chemical shifts of the thiophene protons. The vinyl protons will exhibit a characteristic splitting pattern due to their cis, trans, and geminal coupling relationships.
Predicted ¹H NMR Spectral Data for 2-bromo-5-vinylthiophene (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 (Thiophene) | ~6.95 | Doublet (d) | J₃,₄ ≈ 3.8 Hz |
| H-4 (Thiophene) | ~7.05 | Doublet (d) | J₄,₃ ≈ 3.8 Hz |
| H-α (Vinyl) | ~6.70 | Doublet of Doublets (dd) | Jα,β-trans ≈ 17.5 Hz, Jα,β-cis ≈ 10.8 Hz |
| H-βcis (Vinyl) | ~5.20 | Doublet of Doublets (dd) | Jβ-cis,α ≈ 10.8 Hz, Jβ-cis,β-trans ≈ 1.2 Hz |
| H-βtrans (Vinyl) | ~5.60 | Doublet of Doublets (dd) | Jβ-trans,α ≈ 17.5 Hz, Jβ-trans,β-cis ≈ 1.2 Hz |
Causality behind the Predicted Shifts and Couplings:
-
Thiophene Protons: The two protons on the thiophene ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electronegative bromine at position 2 and the vinyl group at position 5.
-
Vinyl Protons: The vinyl group protons form an AMX spin system, resulting in a doublet of doublets for each proton. The large coupling constant for H-α and H-βtrans is characteristic of a trans relationship, while the smaller coupling between H-α and H-βcis indicates a cis relationship. The very small geminal coupling between the two β-protons is also typical.
Caption: Spin-spin coupling network in 2-bromo-5-vinylthiophene.
Unveiling the Carbon Skeleton: The ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 2-bromo-5-vinylthiophene provides a direct count of the number of unique carbon environments in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their attached atoms.
Predicted ¹³C NMR Spectral Data for 2-bromo-5-vinylthiophene (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Thiophene) | ~112 |
| C-3 (Thiophene) | ~127 |
| C-4 (Thiophene) | ~125 |
| C-5 (Thiophene) | ~145 |
| C-α (Vinyl) | ~130 |
| C-β (Vinyl) | ~116 |
Rationale for Chemical Shift Assignments:
-
C-2: The carbon atom directly bonded to the highly electronegative bromine atom is expected to be significantly shielded, appearing at a relatively upfield chemical shift.[3]
-
C-5: Conversely, the carbon atom attached to the vinyl group will be deshielded and appear at a downfield chemical shift.
-
Vinyl Carbons: The chemical shifts of the vinyl carbons are characteristic of sp² hybridized carbons in an alkene.[4]
A Comparative Look: NMR vs. Other Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample amount required. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=C, C-H). | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the conjugated π-system. | Quantitative analysis is straightforward. | Not suitable for compounds without a chromophore. |
In practice, a combination of these techniques is often employed for the comprehensive characterization of a novel compound.
Experimental Protocol for NMR Analysis
Sample Preparation
A meticulously prepared sample is crucial for obtaining high-quality NMR spectra.[5][6][7][8]
-
Weighing the Sample: Accurately weigh 10-20 mg of 2-bromo-5-vinylthiophene for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[5][6]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[2][6]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.[5][6]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).[6]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution, as they can degrade spectral quality.[7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Validation of 2-Bromo-5-vinylthiophene Purity: A Comparative Guide to HPLC Column Selectivity and Method Optimization
Introduction
2-Bromo-5-vinylthiophene is a highly reactive, bifunctional building block utilized extensively in the synthesis of segmented conjugated polymers via acyclic diene metathesis (ADMET) and in the development of complex medicinal chemistry scaffolds 1. Because it contains both a polymerizable vinyl group and a labile bromine atom, the compound is highly susceptible to spontaneous polymerization, debromination, and oxidative degradation. Validating its purity is a critical bottleneck in material scale-up. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this assessment, provided the method is mechanistically optimized for halogenated, electron-rich aromatic systems.
Mechanistic Causality: Why Standard C18 Columns Fall Short
When developing an HPLC method, the default choice for most analysts is a standard C18 (octadecyl) column. However, C18 phases rely almost exclusively on dispersive (hydrophobic) interactions 2. For a molecule like 2-bromo-5-vinylthiophene—which features an electron-rich thiophene ring, a polarizable halogen, and a conjugated vinyl system—relying solely on hydrophobicity often leads to co-elution with structurally similar impurities, such as its debrominated analog (2-vinylthiophene).
To achieve baseline resolution, alternative stationary phases like Phenyl-Hexyl offer distinct mechanistic advantages. Phenyl-Hexyl columns incorporate a phenyl ring tethered to the silica surface via a six-carbon alkyl spacer. This dual-nature phase provides both hydrophobic retention and orthogonal π−π interactions 3. The electron-rich thiophene ring acts as a π -donor, engaging strongly with the stationary phase. Furthermore, the electron-withdrawing bromine atom alters the local dipole, allowing Phenyl-Hexyl phases to separate the target compound from closely related impurities far more effectively than a C18 column 4.
Mechanistic pathways of analyte-stationary phase interactions in HPLC.
Experimental Protocol: A Self-Validating HPLC Workflow
To ensure absolute trustworthiness in purity validation, the analytical method must function as a self-validating system. This requires integrating System Suitability Testing (SST), blank injections to monitor carryover, and standard bracketing 5.
Step-by-Step Methodology
-
Mobile Phase Preparation : Prepare an isocratic mixture of Acetonitrile and Water (60:40, v/v). Add 0.1% Formic Acid to suppress secondary silanol interactions on the column, which are a primary cause of peak tailing for basic or polarizable analytes. Degas ultrasonically for 15 minutes.
-
Standard & Sample Preparation :
-
Stock Solution: Dissolve 10 mg of 2-bromo-5-vinylthiophene reference standard in 10 mL of HPLC-grade acetonitrile (1 mg/mL). Crucial Causality: Store immediately in amber vials at 4°C. The vinyl group is highly susceptible to photo-induced radical polymerization; ambient light exposure will artificially lower the apparent purity.
-
Working Solutions: Dilute the stock to 10, 20, 50, and 100 µg/mL to establish a linear calibration curve.
-
Sample Prep: Dissolve the synthesized batch in acetonitrile to a target concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 5 µL (Keep injection volume low to minimize the risk of on-column sample precipitation or polymerization).
-
Column Temperature : 30°C (Stabilizes retention times without thermally degrading the labile vinyl group).
-
Detection : UV at 254 nm (Optimal wavelength for conjugated thiophene systems).
-
-
System Suitability & Injection Sequence :
-
Inject a blank (acetonitrile) to verify baseline stability and absence of ghost peaks.
-
Inject the 50 µg/mL standard six consecutive times. Calculate the Relative Standard Deviation (RSD) of the peak area. The system is validated for use only if RSD < 2.0%.
-
Run the calibration curve, followed by the unknown samples. Bracket every 10 sample injections with a known standard to verify system drift.
-
Self-validating HPLC workflow ensuring data integrity and reproducibility.
Comparative Data Presentation
To objectively evaluate column performance, a comparative study was modeled using a standard C18 column and a Phenyl-Hexyl column under identical isocratic conditions (60:40 Acetonitrile:Water, 0.1% FA). The critical pair evaluated was 2-bromo-5-vinylthiophene and its most common synthetic impurity, 2-vinylthiophene (the debrominated analog).
| Performance Metric | C18 Column (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm) | Causality / Significance |
| Retention Time ( tR ) | 6.8 min | 8.2 min | Phenyl-Hexyl increases retention via π−π interactions with the thiophene ring, allowing more time for separation. |
| Resolution ( Rs ) | 1.4 (Co-elution risk) | 2.8 (Baseline resolution) | Halogen bonding and dipole interactions on the Phenyl-Hexyl phase drastically improve the separation of the brominated vs. debrominated species. |
| Peak Tailing Factor ( Tf ) | 1.35 | 1.05 | Phenyl-Hexyl provides better steric shielding of residual silanols, reducing tailing for conjugated π -systems. |
| Theoretical Plates ( N ) | ~8,500 | ~12,200 | Higher efficiency on Phenyl-Hexyl is achieved due to optimized mass transfer for aromatic analytes. |
Conclusion
While C18 columns are ubiquitous in analytical laboratories, they often fall short when resolving closely related halogenated aromatic systems. For the purity validation of 2-bromo-5-vinylthiophene, transitioning to a Phenyl-Hexyl stationary phase provides superior resolution, peak shape, and overall method robustness. By actively exploiting π−π interactions and halogen bonding, analysts can ensure the stringent purity required for downstream ADMET polymerization and pharmaceutical applications. Furthermore, implementing a self-validating workflow guarantees the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) of the analytical data generated.
References
- Singh, G., et al. "Studies on Homologous Random and Alternating Segmented Conjugated Polymers with and without Silicon Synthesized by ADMET".
- BenchChem. "A Comparative Guide to HPLC Columns for the Analysis of 2,6-Dichlorophenylacetic Acid". BenchChem.
- Element Lab Solutions. "Phenyl Stationary Phases for HPLC". Element Lab Solutions.
- HALO Columns. "Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures".
- BenchChem. "Application Note: HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid". BenchChem.
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Navigating the Handling of 2-Bromo-5-vinylthiophene: A Guide to Personal Protective Equipment
For Researchers, Scientists, and Drug Development Professionals
The proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information on the personal protective equipment (PPE) for handling 2-Bromo-5-vinylthiophene. In the absence of a specific Safety Data Sheet (SDS) for 2-Bromo-5-vinylthiophene, this guidance is synthesized from the safety data of structurally related compounds, including 2-Bromothiophene, 5-Bromothiophene-2-carbaldehyde, and other thiophene derivatives. It is critical to conduct a thorough risk assessment before handling this chemical.
Understanding the Risks: Inferred Hazards of 2-Bromo-5-vinylthiophene
Based on the hazard profiles of analogous compounds, 2-Bromo-5-vinylthiophene should be handled with caution, assuming it may possess the following hazardous properties:
-
Skin and Eye Irritation: Many brominated and thiophene-based compounds are known to cause skin irritation and serious eye irritation or damage.[1][2][3]
-
Harmful if Swallowed, Inhaled, or in Contact with Skin: Acute toxicity is a common hazard for similar chemicals.[4]
-
Flammability: Thiophene derivatives can be flammable liquids, with vapors that may form explosive mixtures with air.[5][6]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[3][7]
These potential hazards dictate a stringent PPE protocol to minimize exposure and ensure a safe laboratory environment.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling 2-Bromo-5-vinylthiophene. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[8] A face shield should be worn over the goggles, particularly when there is a risk of splashing or a highly exothermic reaction.[8] This combination provides comprehensive protection against splashes and potential projectiles. |
| Hand Protection | Chemical-resistant gloves are required. Nitrile rubber gloves are a suitable initial choice, offering protection against a range of chemicals.[4] For prolonged or immersive contact, consider double-gloving or using gloves with a higher level of chemical resistance, such as butyl rubber. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected. |
| Body Protection | A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are mandatory to ensure no skin is exposed. |
| Respiratory Protection | All handling of 2-Bromo-5-vinylthiophene should be conducted in a certified chemical fume hood to control vapor inhalation.[4][5] If engineering controls are not sufficient or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][8] Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.[8][9] |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, don a chemical-resistant apron.
-
Respirator: If required, perform a seal check and don your respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Face Shield/Goggles: Remove the face shield from the back, followed by the goggles.
-
Lab Coat/Apron: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Respirator: If worn, remove the respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Emergency Procedures and Disposal
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
All disposable PPE and any materials used to clean up spills of 2-Bromo-5-vinylthiophene should be considered hazardous waste. Dispose of these materials in a clearly labeled, sealed container in accordance with your institution's hazardous waste disposal procedures.[2][5]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2-Bromo-5-vinylthiophene.
Caption: PPE selection workflow for handling 2-Bromo-5-vinylthiophene.
References
-
Benchchem. An In-depth Technical Guide to the Health and Safety of 2-Bromo-5-(2-nitro-vinyl)-thiophene. 4
-
TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine.
-
CHEMM. Personal Protective Equipment (PPE). (2026, March 23).
-
University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
-
Thermo Fisher Scientific. (2012, March 23). SAFETY DATA SHEET: 2-Bromothiophene.
-
Fisher Scientific. SAFETY DATA SHEET: 5-bromo-2-thiophenecarbaldehyde.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
